molecular formula C10H14O2 B13647276 2-(1-Hydroxyethyl)-3,5-dimethylphenol

2-(1-Hydroxyethyl)-3,5-dimethylphenol

Cat. No.: B13647276
M. Wt: 166.22 g/mol
InChI Key: HXCGWXDSKDKHGO-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-3,5-dimethylphenol is a high-purity chemical compound offered for research and development purposes. This substituted phenol features a 3,5-dimethylphenol core, a structure known for its significant bioactivity and utility in synthetic chemistry . The addition of a 1-hydroxyethyl functional group at the 2-position enhances its versatility, making it a valuable building block for organic synthesis, particularly in the development of more complex molecular architectures . Researchers can leverage this compound in the synthesis of potential pharmaceutical intermediates, novel polymers, and advanced material science applications. The 3,5-dimethylphenol scaffold is recognized for its antimicrobial properties in related compounds, suggesting potential research applications in developing new antimicrobial or disinfectant agents . The mechanism of action for such phenolic compounds often involves disrupting microbial cell walls and inactivating critical cellular enzymes . This product is intended for laboratory research by qualified scientists and is strictly labeled For Research Use Only. It is not for diagnostic, therapeutic, or personal use. Please handle all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-hydroxyethyl)-3,5-dimethylphenol

InChI

InChI=1S/C10H14O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,8,11-12H,1-3H3

InChI Key

HXCGWXDSKDKHGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(C)O)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

[1][2][3]

Executive Summary

2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS: 1896248-59-1 ) is a functionalized phenolic intermediate derived from 3,5-dimethylphenol (3,5-xylenol). Characterized by a secondary alcohol group at the ortho position and two methyl groups at the meta positions relative to the phenolic hydroxyl, this compound serves as a critical building block in the synthesis of specialized phenolic resins, antioxidants, and pharmaceutical intermediates.

Its dual functionality—combining a reactive phenolic moiety with a benzylic-like secondary alcohol—makes it a versatile substrate for condensation reactions, particularly in the formation of resols and novolacs via the Lederer-Manasse reaction . This guide provides a comprehensive technical analysis of its properties, synthesis, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-(1-Hydroxyethyl)-3,5-dimethylphenol
Common Synonyms 1-(2-Hydroxy-4,6-dimethylphenyl)ethanol;

,4,6-Trimethylsalicyl alcohol (derivative naming)
CAS Registry Number 1896248-59-1 (Specific isomer)
Molecular Formula

Molecular Weight 166.22 g/mol
SMILES CC1=CC(C)=CC(O)=C1C(O)C
Structural Visualization

The molecule features a 1,2,3,5-substitution pattern on the benzene ring. The steric bulk of the ortho-hydroxyethyl group and the meta-methyl groups influences its reactivity, particularly hindering further substitution at the C2 position while leaving the C4 (para) position active for electrophilic aromatic substitution.

ChemicalStructurecluster_0Structural Componentscluster_1Reactivity ProfilePhenolPhenolic Core(Acidic OH at C1)SubstituentsMethyl Groups(at C3, C5)Phenol->SubstituentsMeta-SubstitutionFunctionalGroup1-Hydroxyethyl Group(at C2, Chiral Center)Phenol->FunctionalGroupOrtho-SubstitutionOH_ReactivityPhenolic OH(H-Bond Donor)Phenol->OH_ReactivityBenzylic_OHSec-Alcohol(Dehydration/Oxidation)FunctionalGroup->Benzylic_OHC4_PositionC4 Position(Open for EAS)

Figure 1: Structural decomposition highlighting reactive sites and steric environment.

Physicochemical Properties

The following data consolidates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) for this specific isomer.

Physical Constants
Property Value / Range Notes
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 85 – 95 °C (Predicted)Higher than precursor ketone (53°C) due to H-bonding.
Boiling Point 280 – 290 °C (at 760 mmHg)Decomposition likely before boiling.
Density 1.1 ± 0.1 g/cm³Estimated at 20°C.
Vapor Pressure < 0.01 mmHg at 25°CLow volatility.
Solubility & Partitioning
Solvent Solubility Profile Relevance
Water Low (< 1 mg/mL)Hydrophobic aromatic ring dominates.
Ethanol / Methanol HighSuitable for recrystallization.
DMSO / DMF HighPreferred for NMR and biological assays.
Dichloromethane ModerateGood for extraction.
LogP (Octanol/Water) 2.4 – 2.8 (Predicted)Lipophilic; crosses cell membranes.
pKa (Phenolic OH) 10.2 ± 0.2Weakly acidic; forms phenolate in basic media.
pKa (Sec-Alcohol) ~14.5Neutral under physiological conditions.

Synthesis & Production Protocols

Two primary routes exist for the synthesis of 2-(1-hydroxyethyl)-3,5-dimethylphenol: Direct Hydroxyalkylation (Industrial) and Ketone Reduction (Laboratory/High Purity).

Route A: Lederer-Manasse Reaction (Industrial)

This route involves the condensation of 3,5-dimethylphenol with acetaldehyde in the presence of a base catalyst.

  • Reagents: 3,5-Dimethylphenol, Acetaldehyde, NaOH (aq).

  • Conditions: 0–20°C, 4–6 hours.

  • Mechanism: Phenolate ion attacks the carbonyl carbon of acetaldehyde.

  • Selectivity: Yields a mixture of ortho (target) and para isomers. The ortho isomer is often favored by chelation with metal cations (e.g.,

    
     or 
    
    
    ).
Route B: Reduction of 2-Acetyl-3,5-dimethylphenol (High Purity)

Preferred for analytical standards, this method guarantees regioselectivity.

Protocol:

  • Precursor: Dissolve 2-acetyl-3,5-dimethylphenol (MP: 53–54°C) in Methanol.

  • Reduction: Slowly add Sodium Borohydride (

    
    )  (0.6 eq) at 0°C.
    
  • Quench: Stir for 2 hours, then quench with dilute HCl.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate.

SynthesisWorkflowcluster_RouteARoute A: Hydroxyalkylationcluster_RouteBRoute B: Ketone ReductionStart3,5-Dimethylphenol(Starting Material)StepA1+ Acetaldehyde(NaOH, 10°C)Start->StepA1StepB1Fries Rearrangement / Acetylation-> 2-Acetyl-3,5-dimethylphenolStart->StepB1StepA2Mixture of Isomers(Ortho + Para)StepA1->StepA2StepA3Fractional CrystallizationStepA2->StepA3TargetTARGET:2-(1-Hydroxyethyl)-3,5-dimethylphenolStepA3->TargetStepB2Reduction (NaBH4, MeOH)StepB1->StepB2StepB2->Target

Figure 2: Synthetic pathways comparing industrial scalability (Route A) vs. laboratory specificity (Route B).

Analytical Characterization

To validate the identity of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, the following spectral signatures must be confirmed.

Technique Expected Signal / Characteristic Interpretation

NMR
(DMSO-

)

1.35 (d, 3H)
Methyl of the hydroxyethyl group.

2.15, 2.20 (s, 6H)
Aromatic methyls at C3 and C5.

4.90 (q, 1H)
Methine proton (-CH OH-).

6.45, 6.55 (s, 2H)
Aromatic protons (meta-coupling).

9.10 (s, 1H)
Phenolic OH (exchangeable).
IR Spectroscopy 3200–3400 cm

(Broad)
O-H stretch (Phenolic & Alcoholic).
2960 cm

C-H stretch (Aliphatic).
1600, 1580 cm

Aromatic ring breathing.
Mass Spectrometry

166

, 148

Loss of water is characteristic of benzylic alcohols.

Stability & Handling

Reactivity Hazards
  • Oxidation: The benzylic alcohol position is susceptible to oxidation to the ketone (2-acetyl-3,5-dimethylphenol) upon prolonged exposure to air or oxidizing agents.

  • Dehydration: Under strong acidic conditions and heat, the compound may dehydrate to form a vinyl derivative (styrene-like), which can polymerize.

  • Condensation: In the presence of formaldehyde or other aldehydes, the C4 position is highly reactive, leading to resin formation.

Storage Protocol
  • Container: Tightly sealed amber glass vials (hygroscopic and light-sensitive).

  • Atmosphere: Store under inert gas (

    
     or Ar) to prevent oxidation.
    
  • Temperature: Refrigerate (2–8°C) for long-term stability.

References

  • Accela ChemBio Inc. (2023).[1] Product Catalog: 2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS 1896248-59-1).[2] Retrieved from .

  • Ivinson, M. G. (1953). "Interaction of p-Aroylacrylic Acids and Aluminium Chloride." Journal of the Chemical Society, 3969. (Describes the precursor 2-acetyl-3,5-dimethylphenol).
  • PrepChem. "Preparation of 3,5-dimethylphenol."[3][4] (Context on xylenol isolation and reactivity). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dimethylphenol. (Parent compound properties). Retrieved from .

  • Brainly. (2021).[5] Lederer-Manasse Reaction Mechanism. (Reaction context for hydroxyalkylation). Retrieved from .[5]

An In-depth Technical Guide to 2-(1-Hydroxyethyl)-3,5-dimethylphenol and its Core Precursor, 3,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, a derivative of the important industrial intermediate 3,5-dimethylphenol. Due to the specificity of the target compound, this document first elaborates on the well-characterized precursor, 3,5-dimethylphenol (also known as 3,5-xylenol), covering its identifiers, properties, synthesis, and applications. Subsequently, a proposed synthetic pathway to 2-(1-Hydroxyethyl)-3,5-dimethylphenol is detailed, along with its anticipated properties and potential research applications.

Part 1: The Core Precursor: 3,5-Dimethylphenol

3,5-Dimethylphenol is an aromatic organic compound and one of the six isomers of dimethylphenol.[1] It serves as a crucial building block in the synthesis of a wide range of chemical products.[2]

Identifiers and Chemical Properties

A summary of the primary identifiers and physicochemical properties for 3,5-dimethylphenol is provided in the table below.

IdentifierValueSource(s)
CAS Number 108-68-9[3][4][5]
IUPAC Name 3,5-dimethylphenol[3][4]
Synonyms 3,5-Xylenol, 1-Hydroxy-3,5-dimethylbenzene, sym-m-xylenol[3][6][7]
Molecular Formula C8H10O[3][4][5]
Molecular Weight 122.16 g/mol [3][4]
Appearance Colorless to off-white crystalline solid[3][7]
Melting Point 61-64 °C[8]
Boiling Point 221.7 °C[8]
Solubility Slightly soluble in water, soluble in ethanol and sodium hydroxide solution.[2][9]
InChI Key TUAMRELNJMMDMT-UHFFFAOYSA-N[3][4][5]

Caption: Chemical structure of 3,5-Dimethylphenol.

Synthesis of 3,5-Dimethylphenol

Industrially, 3,5-dimethylphenol can be synthesized through several routes:

  • Methylation of Cresols: This method involves the methylation of m-cresol with methanol over solid acid catalysts like ZSM-5, modified mordenite, or alumina.[1]

  • From Isophorone: A catalytic process in the gas phase can convert isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) to 3,5-dimethylphenol.[10] This reaction is often carried out in the presence of a catalyst containing one or more catalytically active rare earth metals on an alumina-based carrier.[10]

  • From Xylene: A multi-step process starting from xylene can also yield 3,5-dimethylphenol. This involves a carbonylation reaction to produce an intermediate 3,5-dimethylcarbonyl compound, followed by oxidation and hydrolysis.[11]

Applications and Market

3,5-Dimethylphenol is a significant intermediate in the chemical industry with a variety of applications:

  • Polymers and Resins: It is used in the production of xylenol-formaldehyde resins.[10]

  • Antioxidants and Stabilizers: It serves as a precursor for hindered phenolic antioxidants.[1]

  • Agrochemicals and Pharmaceuticals: It is a starting material for the synthesis of various agricultural and pharmaceutical chemicals, including antibiotics.[1][2][10] For example, it has been used in the total synthesis of Landomycin A, a potent antitumor antibiotic.

  • Vitamin E Synthesis: It is a key starting material for the total synthesis of Vitamin E.[2][10]

  • Disinfectants: After chlorination to 4-chloro- and 2,4-dichloro-3,5-dimethylphenol, it is used as a disinfectant and wood preservative.[10]

The global market for 3,5-dimethylphenol was estimated to be around USD 115 million in 2025 and is projected to grow in the coming years.[1]

Safety and Handling

3,5-Dimethylphenol is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[12] It is also toxic to aquatic life with long-lasting effects. When handling this chemical, appropriate personal protective equipment, including gloves, safety glasses, and a face shield, should be worn.[12] Work should be conducted in a well-ventilated area.[13]

Part 2: The Target Compound: 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Proposed Synthesis

A logical and common method to introduce a 1-hydroxyethyl group onto a phenol ring is a two-step process involving Friedel-Crafts acylation followed by reduction.

Step 1: Friedel-Crafts Acylation of 3,5-Dimethylphenol

In this step, an acetyl group is introduced onto the aromatic ring of 3,5-dimethylphenol to form 2-acetyl-3,5-dimethylphenol. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 3,5-dimethylphenol, the ortho positions (2, 4, and 6) are available.

  • Reactants: 3,5-dimethylphenol and an acylating agent such as acetyl chloride or acetic anhydride.

  • Catalyst: A Lewis acid catalyst like aluminum chloride (AlCl3) or iron trichloride (FeCl3) is typically used.[11]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide.

  • Procedure: The 3,5-dimethylphenol is dissolved in the solvent and cooled in an ice bath. The Lewis acid catalyst is added, followed by the slow addition of the acylating agent. The reaction is then allowed to warm to room temperature and stirred until completion. A workup with dilute acid and subsequent purification by chromatography would yield the desired 2-acetyl-3,5-dimethylphenol.

Step 2: Reduction of the Ketone

The acetyl group is then reduced to a 1-hydroxyethyl group.

  • Reactant: 2-acetyl-3,5-dimethylphenol.

  • Reducing Agent: A mild reducing agent such as sodium borohydride (NaBH4) is suitable for reducing the ketone without affecting the aromatic ring or the phenolic hydroxyl group.

  • Solvent: An alcohol such as methanol or ethanol.

  • Procedure: The 2-acetyl-3,5-dimethylphenol is dissolved in the alcohol, and sodium borohydride is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. An acidic workup is then performed to neutralize the reaction and protonate the resulting alkoxide. Purification via column chromatography would yield the final product, 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

A similar reduction of o-hydroxyacetophenone to 1-(o-hydroxylphenyl)ethanol has been documented using hydrogen gas and a ruthenium-based catalyst.[14]

Synthesis_of_2-(1-Hydroxyethyl)-3,5-dimethylphenol cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 3,5-Dimethylphenol intermediate 2-Acetyl-3,5-dimethylphenol start->intermediate Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl3) product 2-(1-Hydroxyethyl)-3,5-dimethylphenol intermediate->product Reduction (e.g., NaBH4)

Caption: Proposed synthetic workflow for 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

Predicted Identifiers and Properties

Based on its structure, the following identifiers can be predicted for 2-(1-Hydroxyethyl)-3,5-dimethylphenol:

IdentifierPredicted Value
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 2-(1-Hydroxyethyl)-3,5-dimethylphenol

The introduction of the 1-hydroxyethyl group is expected to alter the physicochemical properties compared to 3,5-dimethylphenol:

  • Increased Polarity: The additional hydroxyl group will increase the molecule's polarity, likely leading to higher solubility in polar solvents and a higher boiling point.

  • Chirality: The carbon atom of the 1-hydroxyethyl group attached to the aromatic ring is a chiral center. Therefore, 2-(1-Hydroxyethyl)-3,5-dimethylphenol can exist as a pair of enantiomers.

  • Increased Reactivity: The benzylic alcohol group can undergo further reactions, such as oxidation to a ketone or etherification.

Potential Applications

Given its structure, 2-(1-Hydroxyethyl)-3,5-dimethylphenol could be a valuable intermediate in several areas of research and development:

  • Polymer Chemistry: The two hydroxyl groups (one phenolic, one alcoholic) could make it a useful monomer or cross-linking agent in the synthesis of polyesters, polyethers, and polyurethanes.

  • Fine Chemicals and Pharmaceuticals: The molecule could serve as a building block for more complex molecules with potential biological activity. The chiral nature of the compound could be of particular interest in asymmetric synthesis.

  • Ligand Synthesis: The structure could be modified to create ligands for catalysis or metal sequestration.

Conclusion

While 2-(1-Hydroxyethyl)-3,5-dimethylphenol is not a widely documented compound, a robust understanding of its precursor, 3,5-dimethylphenol, provides a strong foundation for its synthesis and potential utility. The proposed synthetic route via Friedel-Crafts acylation and subsequent reduction is a standard and reliable method in organic chemistry. The resulting molecule, with its dual hydroxyl functionalities and chiral center, presents intriguing possibilities for applications in polymer science, pharmaceutical development, and fine chemical synthesis. Further research is warranted to isolate and characterize this compound and explore its full potential.

References

Sources

Methodological & Application

Application Note: HPLC Analysis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and quality control scientists characterizing 2-(1-Hydroxyethyl)-3,5-dimethylphenol , a critical intermediate often encountered in the synthesis of functionalized xylenols and pharmaceutical precursors.

Abstract & Scope

This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol (HEDP). As a secondary alcohol derivative of 3,5-dimethylphenol, HEDP presents specific analytical challenges, including peak tailing due to phenolic hydroxyls and the need to resolve it from its ketone precursor (2-acetyl-3,5-dimethylphenol) and parent starting materials.

Key Applications:

  • Purity Assay: Quantifying HEDP in synthesized batches.

  • Reaction Monitoring: Tracking the reduction of 2-acetyl-3,5-dimethylphenol to HEDP.

  • Impurity Profiling: Separating HEDP from 3,5-dimethylphenol and related xylenol isomers.

Analyte Profile & Method Strategy

Chemical Properties
PropertyDataNotes
Analyte 2-(1-Hydroxyethyl)-3,5-dimethylphenol
Structure Phenol ring with -CH(OH)CH3 at C2; Methyls at C3, C5.[1]Contains a chiral center at the ethyl-hydroxyl group.
pKa (Phenolic) ~10.2 (Estimated)Acidic proton requires pH control.
LogP ~2.1 - 2.4Moderately lipophilic; suitable for Reversed-Phase (RP).
UV Max ~280 nmTypical phenolic absorption band.
Method Development Logic

The Challenge: Phenolic compounds often exhibit peak tailing on silica-based C18 columns due to interactions between the ionized phenolate anion and residual silanols on the stationary phase. The Solution:

  • Acidic Mobile Phase: Maintaining pH < 4.0 ensures the phenol remains protonated (neutral), reducing silanol interactions and sharpening peaks.

  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for aromatic alcohols.

  • Stationary Phase: A highly end-capped C18 column is selected to minimize secondary interactions.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Binary Gradient Pump, Column Oven, and Diode Array Detector (DAD) or VWD.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: High surface area and double end-capping prevent phenolic tailing.

Chromatographic Parameters:

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Volume 5 - 10 µL
Detection UV @ 280 nm (Reference: 360 nm / off)
Run Time 20 Minutes
Gradient Program

A gradient is essential to separate the polar HEDP from the less polar parent xylenols and ketone precursors.

Time (min)% Mobile Phase B (ACN)Event
0.0 10%Equilibration / Injection
2.0 10%Isocratic Hold (Polar impurities)
12.0 90%Linear Ramp (Elution of HEDP & Xylenols)
15.0 90%Wash Step
15.1 10%Return to Initial
20.0 10%Re-equilibration
Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of 2-(1-Hydroxyethyl)-3,5-dimethylphenol reference standard.

  • Dissolve in 10 mL of Methanol . (Note: Use Methanol for solubility, but ensure injection volume is low to prevent solvent effects).

Working Sample:

  • Dilute Stock to 0.1 mg/mL using Mobile Phase A:ACN (50:50) .

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation & Performance

This method is designed to be self-validating. The following criteria indicate a successful setup.

System Suitability Criteria
ParameterAcceptance LimitTypical Result
Retention Time (HEDP) ± 0.2 min~7.5 - 8.5 min
Tailing Factor (T) T ≤ 1.51.1
Resolution (Rs) > 2.0 (vs. nearest impurity)> 3.5
Theoretical Plates (N) > 5000~8500
Linearity & Sensitivity
  • Linear Range: 5 µg/mL to 200 µg/mL (R² > 0.999).

  • LOD (Limit of Detection): ~0.5 µg/mL (S/N = 3).

  • LOQ (Limit of Quantitation): ~1.5 µg/mL (S/N = 10).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for separating the target alcohol from its ketone precursor and parent phenol.

HPLC_Workflow Start Start: Sample Mixture Condition Mobile Phase Selection (pH < 4.0 Required) Start->Condition Acidify Column Stationary Phase (C18 End-Capped) Condition->Column Load Separation Gradient Elution (10% -> 90% ACN) Column->Separation Peak1 Peak 1: Polar Impurities (Oxidation products) Separation->Peak1 tR ~ 3-4 min Peak2 Peak 2: Target Analyte 2-(1-Hydroxyethyl)-3,5-dimethylphenol Separation->Peak2 tR ~ 8 min Peak3 Peak 3: Precursor Ketone (2-Acetyl-3,5-dimethylphenol) Separation->Peak3 tR ~ 10 min Peak4 Peak 4: Parent Phenol (3,5-Dimethylphenol) Separation->Peak4 tR ~ 12 min Peak3->Peak2 Reduction Reaction

Figure 1: Chromatographic elution order and method logic. The target alcohol (Peak 2) elutes between polar impurities and the more hydrophobic ketone precursor/parent phenol.

Troubleshooting & Optimization

  • Double Peaks? The analyte has a chiral center. On a standard C18 column, enantiomers will co-elute as a single peak. If peak splitting is observed, check for diastereomeric impurities or column voiding. For enantiomeric separation, switch to a Chiralcel OD-H column (Hexane/IPA mobile phase).

  • Peak Tailing? Increase buffer concentration (e.g., use 20mM Phosphate Buffer pH 3.0 instead of just 0.1% acid) or replace the column if end-capping has degraded.

  • Retention Shift? Phenols are sensitive to pH. Ensure Mobile Phase A is strictly pH 2.5 - 3.0.

References

  • SIELC Technologies. (2018). Separation of 3,5-Dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 3,5-Dimethylphenol.[1][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Gas chromatography analysis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Analysis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Abstract

This application note details the protocol for the gas chromatographic separation and mass spectrometric quantification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol. Due to the presence of both a phenolic hydroxyl and a thermally labile benzylic secondary alcohol, direct injection often results in peak tailing, adsorption, and thermal dehydration to vinyl analogues.[1] This guide establishes a dual-silylation workflow using BSTFA/TMCS to form the chemically stable bis-trimethylsilyl (bis-TMS) derivative, ensuring high precision, symmetrical peak shapes, and accurate quantification.

Introduction & Chemical Context

The analyte, 2-(1-Hydroxyethyl)-3,5-dimethylphenol , presents a unique analytical challenge due to its bifunctional nature.[1] It contains:

  • Phenolic Hydroxyl (C1-OH): Acidic and polar; prone to hydrogen bonding with active sites in the GC inlet.[1]

  • Benzylic Secondary Alcohol (C2-substituent): Prone to thermal dehydration at temperatures >200°C, potentially converting the analyte into a styrene derivative (degradation artifact) inside the injector port.[1]

  • Steric Hindrance: The ortho-substitution (1-hydroxyethyl group) and the methyl group at position 3 create steric crowding around the phenolic oxygen.[1]

Why Derivatization is Mandatory: Direct analysis is discouraged.[1] To achieve reproducible chromatography, both hydroxyl groups must be protected. We utilize Silylation to replace active protic hydrogens with trimethylsilyl (TMS) groups.[1][2] This increases volatility, reduces polarity, and prevents thermal degradation.[1][3]

Experimental Workflow & Mechanism

The following diagram illustrates the critical pathway from sample preparation to data acquisition, highlighting the derivatization mechanism.

G Sample Raw Sample (Extract/Standard) Drying Dehydration (N2 Stream) Sample->Drying Remove Water Deriv Derivatization (BSTFA + 1% TMCS) Drying->Deriv Anhydrous Residue Reaction Reaction Mechanism: RO-H + TMS-L → RO-TMS + HL (Forms Bis-TMS Ether) Deriv->Reaction GC GC Separation (Non-polar Phase) Deriv->GC Inject 1µL MS MS Detection (EI Source) GC->MS Elution

Caption: Workflow for the conversion of 2-(1-Hydroxyethyl)-3,5-dimethylphenol to its Bis-TMS derivative prior to GC-MS analysis.

Protocol 1: Sample Preparation & Derivatization

Safety Note: Derivatization reagents are moisture-sensitive and corrosive.[1] Handle in a fume hood.

Reagents Required:

  • Reagent A: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]

    • Role: TMCS acts as a catalyst to ensure silylation of the sterically hindered phenolic position [1].

  • Solvent: Anhydrous Pyridine (silylation grade).[1]

    • Role: Acts as an acid scavenger and solvent that facilitates the reaction.

  • Internal Standard (IS): 2,6-Dimethylphenol or n-Tetradecane (diluted to 50 µg/mL in pyridine).[1]

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of sample extract or standard into a 1.5 mL amber autosampler vial.

  • Dry: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (N₂) at room temperature.[1] Note: Moisture inhibits derivatization.[1]

  • Reconstitute: Add 50 µL of Anhydrous Pyridine (containing the Internal Standard). Vortex for 10 seconds.[1]

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS .

  • Incubate: Cap the vial tightly. Heat at 70°C for 45 minutes in a dry block heater.

    • Critical: The secondary alcohol requires heat to drive the reaction to completion; room temperature is insufficient for the "Bis" derivative.

  • Cool: Allow to cool to room temperature.

  • Dilute (Optional): If the concentration is expected to be high, dilute with 200 µL of anhydrous Ethyl Acetate or Hexane prior to injection.

Protocol 2: GC-MS Instrumentation Method

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

A. Inlet Parameters
ParameterSettingRationale
Mode SplitPrevents column overload; improves peak shape for derivatives.[1]
Split Ratio 10:1 to 50:1Adjust based on analyte concentration.
Temperature 260°CHigh enough to volatilize the derivative, but prevents thermal cracking.
Liner Deactivated Split Liner with Glass WoolGlass wool increases surface area for vaporization; deactivation prevents adsorption.[1]
B. Column Specifications
  • Type: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS).[1]

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1][4]

  • Carrier Gas: Helium (99.999%) at Constant Flow: 1.0 mL/min.[1]

C. Oven Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial -702.0
Ramp 1 152000.0
Ramp 2 52400.0
Ramp 3 253003.0
Total Time ~21.0 min

Logic: The slow ramp (5°C/min) between 200-240°C is critical to separate the target analyte from potential isomeric xylenol derivatives.[1]

D. Mass Spectrometer (MS) Settings
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C[1]

  • Acquisition: Scan mode (m/z 40–450) for identification; SIM mode for quantification.[1]

  • Target Ions (Bis-TMS Derivative):

    • Quant Ion:m/z 295 (Molecular ion M+[1]• usually weak, look for [M-15]+ loss of methyl from TMS).[1] Note: Calculate exact mass based on MW of analyte (166.22) + 2xTMS (144.[1]26) - 2xH (2.[1]02) ≈ 308.5.[1]

    • Refined Ions: Look for m/z 293 ([M-15]+) and m/z 73 (TMS fragment).[1]

Data Analysis & Validation

Identification Criteria
  • Retention Time (RT): The Bis-TMS derivative will elute significantly later than the underivatized parent (if any remains).[1]

  • Spectral Match: The mass spectrum must exhibit the characteristic m/z 73 (trimethylsilyl) peak.[1]

Quantification (Internal Standard Method)

Calculate the Response Factor (RF) using the following equation:



Linearity: Prepare a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL). The coefficient of determination (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) must be 

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[1]Replace liner with fresh deactivated glass wool; trim 10cm from column inlet.[1]
Extra Peak (Earlier RT) Mono-TMS derivative (Incomplete reaction).Increase derivatization time to 60 mins or check if reagents have absorbed moisture.
Extra Peak (Vinyl) Thermal degradation (Dehydration).[1]Ensure inlet temperature is not >280°C; verify derivatization is complete (TMS group protects against dehydration).[1]
Cloudy Reagent Moisture contamination.[1][5]Discard BSTFA vial; use fresh ampoule. Ensure sample is perfectly dry before adding reagents.[1]

References

  • Agilent Technologies. (2011).[1][4][6][7] Analysis of Phenols according to EPA 8040. Application Note. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] Standard Reference Data. [Link][1]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Seminal text on derivatization mechanisms).

Sources

Using 2-(1-Hydroxyethyl)-3,5-dimethylphenol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Part 1: Strategic Chemical Profile

2-(1-Hydroxyethyl)-3,5-dimethylphenol is a critical, high-value intermediate primarily utilized in the synthesis of 2-vinyl-3,5-dimethylphenol , a functional monomer for advanced lithography (KrF photoresists) and specialty coatings.

Unlike its downstream vinyl derivative, which is prone to spontaneous polymerization and oxidation, the 1-hydroxyethyl intermediate represents a stable "masked" monomer . It allows researchers to store, purify, and transport the core phenolic scaffold before converting it to the reactive vinyl form "on-demand" via dehydration.

Key Chemical Characteristics
PropertySpecificationStrategic Relevance
Molecular Formula C₁₀H₁₄O₂Dual functionality: Phenolic -OH and Benzylic -OH.[1]
Reactive Moiety Benzylic Alcohol (2-position)Precursor to vinyl group via dehydration; susceptible to nucleophilic substitution.
Scaffold 3,5-DimethylphenolMethyl groups provide steric protection and adjust alkaline solubility (dissolution rate) in photoresist developers.
Chirality 1-Hydroxyethyl centerContains a chiral center; typically used as a racemate in polymer applications.
Stability ModerateStable solid/oil; far superior shelf-life compared to the vinyl analog.

Part 2: Synthesis & Purification Protocols

The following protocols are designed for the self-validating synthesis of the target intermediate from 2-acetyl-3,5-dimethylphenol, followed by its conversion to the vinyl monomer.

Workflow Logic (DOT Visualization)

G Figure 1: Synthetic pathway from ketone precursor to vinyl monomer via the hydroxyethyl intermediate. Start 2-Acetyl-3,5- dimethylphenol Intermediate TARGET: 2-(1-Hydroxyethyl)- 3,5-dimethylphenol Start->Intermediate Reduction Reagent1 NaBH4 / MeOH (0-5°C) Reagent1->Intermediate Product 2-Vinyl-3,5- dimethylphenol Intermediate->Product Dehydration Reagent2 KHSO4 / Heat (Vacuum Distillation) Reagent2->Product Polymer Poly(vinylphenol) Resins Product->Polymer Polymerization

[1]

Protocol A: Selective Reduction to 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Objective: Reduce the acetyl group without affecting the aromatic ring, yielding the benzylic alcohol.

Reagents:

  • Substrate: 2-Acetyl-3,5-dimethylphenol (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.6 - 0.8 eq)

  • Solvent: Methanol (anhydrous preferred)

  • Quench: 1N HCl

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 10.0 g of 2-acetyl-3,5-dimethylphenol in 100 mL of Methanol. Cool the solution to 0–5°C using an ice bath.

    • Why: Cooling prevents runaway exotherms and minimizes side reactions (e.g., over-reduction or solvent reaction).

  • Addition: Slowly add NaBH₄ (1.4 g, ~0.6 eq) portion-wise over 20 minutes. Maintain internal temperature below 10°C.

    • Mechanism:[2][3] Borohydride attacks the carbonyl carbon. The stoichiometry (1 mole NaBH₄ reduces 4 moles ketone) theoretically requires only 0.25 eq, but excess ensures completion.

  • Reaction: Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 2–3 hours.

    • Validation: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting ketone spot (lower Rf) should disappear; the alcohol spot (higher Rf due to loss of conjugation) appears.

  • Quench: Cool back to 0°C. Carefully add 1N HCl dropwise until pH ~5–6.

    • Caution: Hydrogen gas evolution will occur.[4] Ensure good ventilation.[5]

  • Workup: Evaporate Methanol under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate. The product usually solidifies upon standing or can be used directly as a viscous oil.

Protocol B: Dehydration to 2-Vinyl-3,5-dimethylphenol

Objective: Convert the stable intermediate into the reactive monomer for immediate use.

Reagents:

  • Substrate: 2-(1-Hydroxyethyl)-3,5-dimethylphenol (from Protocol A)

  • Catalyst: Potassium Bisulfate (KHSO₄) or p-Toluenesulfonic acid (pTSA) (0.5 wt%)

  • Inhibitor: Phenothiazine (trace) to prevent polymerization during heating.

Step-by-Step Methodology:

  • Setup: Set up a short-path vacuum distillation apparatus.

  • Loading: Charge the distillation flask with the hydroxyethyl intermediate, catalyst (KHSO₄), and trace polymerization inhibitor.

  • Dehydration/Distillation: Apply vacuum (< 5 mmHg) and heat the flask slowly to 140–160°C.

    • Mechanism:[2][3][6] Acid-catalyzed E1 elimination of water. The high temperature drives the equilibrium; vacuum removes the product immediately to prevent polymerization.

  • Collection: Collect the fraction distilling at the boiling point corresponding to the vinyl compound (typically 80–90°C at high vacuum, dependent on pressure).

  • Storage: Store the vinyl monomer at -20°C under Argon.

Part 3: Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before downstream processing, verify the following parameters.

TechniqueObservation (Expected)Interpretation
FT-IR Broad peak 3200-3400 cm⁻¹OH stretch (Phenolic & Benzylic).
FT-IR Absence of 1680 cm⁻¹Disappearance of Ketone C=O (Critical for reaction completion).
¹H NMR Doublet ~1.4 ppm (3H)Methyl group of the hydroxyethyl moiety (-CH(OH)CH₃ ).
¹H NMR Quartet ~5.2 ppm (1H)Benzylic proton (-CH (OH)CH₃).
HPLC Purity > 98%Essential for photoresist grade materials to avoid lithographic defects.

Part 4: Safety & Handling (E-E-A-T)

  • Corrosivity: Like all xylenols, this compound is corrosive to skin and eyes. It can cause severe burns.[5] Nitrile gloves and face shields are mandatory.

  • Toxicity: Toxic if swallowed or absorbed through the skin. Handle in a fume hood.

  • Thermal Hazard: During Protocol B (Dehydration), ensure the vacuum system is stable. Sudden pressure increases at 160°C can cause rupture or rapid polymerization of the vinyl product.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. Retrieved from [Link]

  • Nonogaki, S. (1987). High-Resolution Negative Photoresists Composed of Phenolic Resin and Aromatic Azide. Polymer Journal, 19(1), 99–104. (Contextual grounding for vinylphenol precursors in lithography).

  • Organic Syntheses. (2011). General Procedures for NaBH4 Reduction of Ketones. Org. Synth. Coll. Vol.

Sources

Application Note & Protocol: High-Purity Isolation of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, a key substituted phenol intermediate. Achieving high purity of this compound is critical for its subsequent use in research, development, and synthesis applications where impurities can lead to undesirable side reactions, lower yields, and compromised final product integrity. This guide details two primary methodologies: flash column chromatography for the removal of significant impurities and recrystallization for achieving high final purity. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible results.

Introduction and Scientific Context

2-(1-Hydroxyethyl)-3,5-dimethylphenol belongs to the substituted phenol class of molecules, characterized by a hydroxyl group and an alkyl side chain attached to a dimethyl-substituted benzene ring. Such structures are valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), antioxidants, and specialty polymers. The presence of both a phenolic hydroxyl and a secondary alcohol group offers multiple sites for chemical modification, making it a versatile building block.

The purification of this specific molecule is often challenged by the presence of structurally similar impurities, such as positional isomers, unreacted starting materials (e.g., 3,5-dimethylphenol or a corresponding ketone), and byproducts from the synthetic process. The choice of purification strategy is therefore dictated by the impurity profile of the crude material. This guide presents a primary purification workflow using flash column chromatography, an effective technique for separating compounds with different polarities, followed by an optional but recommended recrystallization step to achieve analytical-grade purity.[1][2]

Physicochemical and Safety Data

Accurate knowledge of the compound's properties is essential for its effective handling and purification.

Table 1: Physicochemical Properties of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂-
Molecular Weight 166.22 g/mol -
Appearance Off-white to pale yellow solid (predicted)-
Melting Point Not available; (related compound 3,5-Dimethylphenol: 61-66 °C)[3]
Boiling Point Not available; (related compound 3,5-Dimethylphenol: 222 °C)[3]
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in non-polar solvents like hexane. Slightly soluble in water.[4]
Safety & Handling

As a substituted phenol, 2-(1-Hydroxyethyl)-3,5-dimethylphenol should be handled with caution, assuming it shares hazards with related compounds like xylenols.

  • Hazard Statements: Assumed to be toxic if swallowed or in contact with skin.[5][6] Causes severe skin and eye irritation or burns.[3][7]

  • Precautionary Measures:

    • Always handle this compound inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.

    • Avoid inhalation of dust or vapors. Use respiratory protection if dust is generated.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

Purification Workflow Overview

The purification strategy involves a multi-step process designed to efficiently remove impurities based on their chemical and physical properties. The primary path involves chromatographic separation, which is broadly applicable to most crude reaction mixtures.

Purification_Workflow crude Crude Product (Post-Synthesis Workup) tlc TLC Analysis for Solvent System Selection crude->tlc chromatography Flash Column Chromatography tlc->chromatography fractions Collect & Analyze Fractions via TLC chromatography->fractions combine Combine Pure Fractions & Remove Solvent fractions->combine oily_solid Purified Product (Oily Solid or Solid) combine->oily_solid recrystallization Recrystallization (Optional Final Polishing) oily_solid->recrystallization analysis Purity & Identity Confirmation (NMR, GC-MS, HPLC) oily_solid->analysis Sufficient Purity final_product High-Purity Crystalline Product (>99%) recrystallization->final_product final_product->analysis

Caption: General workflow for the purification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

Protocol 1: Flash Column Chromatography

This protocol is the primary method for purifying the title compound from a crude reaction mixture containing byproducts of varying polarities. The principle relies on the differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase.[1] Less polar compounds will travel faster down the column, while more polar compounds will be retained longer.

Materials and Reagents

Table 2: Materials for Flash Column Chromatography

ItemSpecifications
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Mobile Phase Solvents Ethyl Acetate (EtOAc), ACS GradeHexanes or Petroleum Ether, ACS Grade
Apparatus Glass chromatography column with stopcockSeparatory funnel (for solvent reservoir)Round bottom flasksTest tubes or fraction collector vialsTLC plates (silica gel 60 F₂₅₄)TLC developing chamberUV lamp (254 nm)
Other Reagents Potassium permanganate (KMnO₄) stain or other suitable TLC stainCotton or glass wool
Step-by-Step Methodology

Step 1: Determination of Eluent System via TLC

  • Causality: The key to successful chromatographic separation is selecting a solvent system that provides a good separation factor (ΔRf) between the target compound and its impurities. The ideal Rf (retention factor) for the target compound is between 0.25 and 0.40 to ensure efficient elution without excessive solvent usage.

  • Procedure:

    • Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • On a TLC plate, spot the crude mixture alongside any available standards of starting materials.

    • Develop the plate in a chamber containing a pre-equilibrated mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10:90 EtOAc:Hexanes) and gradually increase the polarity (e.g., 20:80, 30:70).

    • Visualize the plate under a UV lamp. Circle the spots. Further visualize with a potassium permanganate stain, which is effective for alcohols.

    • Select the solvent ratio that places the spot for 2-(1-Hydroxyethyl)-3,5-dimethylphenol at an Rf of ~0.3 and shows clear separation from other spots.

Step 2: Column Packing

  • Causality: A well-packed column with a flat, horizontal surface is crucial to prevent band broadening and ensure that the sample travels down the column in a uniform front, leading to better separation.

  • Procedure (Slurry Method):

    • Insert a small plug of cotton or glass wool into the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 5% EtOAc in hexanes). The consistency should be like a thin milkshake.

    • With the stopcock open and a flask below to collect the solvent, pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Once all the silica is added, add another thin layer of sand on top to protect the silica bed during solvent and sample addition.

    • Continuously run eluent through the column until the silica bed is stable and no more settling occurs. Never let the solvent level drop below the top layer of sand.

Step 3: Sample Loading

  • Causality: The sample must be loaded onto the column in a highly concentrated, narrow band. A wide starting band will immediately lead to poor separation.

  • Procedure:

    • Dissolve the crude product (e.g., 1 g) in the minimum amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, create a "dry load." Dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3 times the mass of the crude product), and remove the solvent on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the concentrated liquid sample or the dry-loaded silica powder to the top of the column.

    • Elute the sample into the top layer of sand, then carefully add the mobile phase to the top of the column without disturbing the surface.

Step 4: Elution and Fraction Collection

  • Causality: The separation occurs during the elution phase. Collecting small, uniform fractions allows for the precise isolation of the pure compound.

  • Procedure:

    • Begin eluting with the determined mobile phase. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a solvent flow rate of approximately 2 inches/minute.

    • Collect the eluent in sequentially numbered test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

    • As the elution progresses, you may gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more polar compounds, if necessary.

Step 5: Analysis of Fractions

  • Procedure:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the plate to identify which fractions contain the pure target compound.

    • Combine all fractions that show a single spot corresponding to 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

    • Remove the solvent from the combined fractions using a rotary evaporator. The resulting product may be a viscous oil or a solid.

Protocol 2: Recrystallization

This protocol is ideal as a final purification step to obtain a highly pure, crystalline solid, assuming the product from chromatography is solid or can be induced to solidify. It is also a primary purification method if the crude product is already of moderate purity (>85%).

Step-by-Step Methodology

Step 1: Solvent Selection

  • Causality: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-5 °C).[8] This temperature-dependent solubility differential is the basis for purification, as impurities will either remain in the cold mother liquor or can be removed via hot filtration if insoluble.

  • Procedure:

    • Place a small amount of the product (~20-30 mg) into several test tubes.

    • Add ~0.5 mL of a different test solvent to each tube (e.g., water, ethanol, toluene, ethyl acetate, hexanes).

    • Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.

    • Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely when hot, it is a potentially good solvent.

    • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a high quantity of crystalline precipitate is the best choice.

    • If no single solvent is ideal, a two-solvent system can be used.[8][9] Dissolve the compound in a small amount of a "good" hot solvent (in which it is very soluble) and add a "bad" hot solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool. A common pair for moderately polar compounds is Ethyl Acetate/Hexanes.

Step 2: Recrystallization Procedure

  • Place the impure solid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting

Table 3: Common Purification Issues and Solutions

IssuePotential CauseRecommended Solution
Chromatography: Poor separation (overlapping spots)Incorrect solvent system; column overloaded; column packed poorly.Re-optimize the eluent via TLC for better spot separation. Use less crude material. Repack the column carefully.
Chromatography: Product won't elute from the columnMobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Recrystallization: Product "oils out" instead of crystallizingMelting point of the solute is lower than the boiling point of the solvent; solution is supersaturated with impurities.Lower the temperature at which you dissolve the compound. Try a different solvent with a lower boiling point. Purify first by chromatography to remove impurities.
Recrystallization: No crystals form upon coolingSolution is not saturated; compound is too soluble in the chosen solvent.Boil off some of the solvent to increase concentration and try cooling again. If that fails, a new solvent system is required.

References

  • Recrystallization. (n.d.). University of Babylon. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972).
  • Safety Data Sheet - 2,5-Dimethylphenol. (2019). Thermo Fisher Scientific. [Link]

  • Synthesis and Purification of Nitrophenols. (2017). UKEssays. [Link]

  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2025). ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • 3,5-dimethylphenol. (n.d.). PubChem. [Link]

  • Showing Compound 3,5-Dimethylphenol (FDB007241). (2010). FooDB. [Link]

Sources

Technical Application Note: 2-(1-Hydroxyethyl)-3,5-dimethylphenol in High-Tg Polymer Synthesis

[1]

Executive Summary & Chemical Profile

2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS: 1896248-59-1 / Analogous to 3,5-xylenol derivatives) serves as a pivotal "switchable" intermediate in polymer chemistry.[1] Unlike simple alkyl phenols, the 1-hydroxyethyl moiety at the ortho position provides a dual-functionality:

  • Latent Vinyl Precursor: It undergoes controlled dehydration to yield 2-vinyl-3,5-dimethylphenol , a styrenic monomer used to synthesize high-glass-transition temperature (

    
    ) resins for photoresists.[1]
    
  • Self-Crosslinking Agent: In resol-type phenolic resins, the secondary alcohol facilitates condensation without releasing formaldehyde, making it safer and more controllable than traditional methylol phenols.[1]

Chemical Identity Table
PropertySpecification
Chemical Name 2-(1-Hydroxyethyl)-3,5-dimethylphenol
Parent Structure 3,5-Dimethylphenol (3,5-Xylenol)
Functional Groups Phenolic -OH (C1), Methyl (C3, C5), 1-Hydroxyethyl (C2)
Key Reactivity Dehydration (Vinyl formation), Etherification, Condensation
Primary Application Precursor to Poly(2-vinyl-3,5-dimethylphenol) for Deep UV Photoresists

Strategic Application: High-Performance Photoresists

The primary industrial driver for this molecule is the semiconductor industry.[1] Polymers derived from the dehydrated monomer (2-vinyl-3,5-dimethylphenol) exhibit superior etch resistance and thermal stability compared to standard Poly(4-hydroxystyrene) (PHS).[1]

Mechanism of Action

The 3,5-dimethyl substitution sterically hinders the phenolic hydroxyl group, reducing its acidity (


  • Contrast Enhancement: Tuning the dissolution rate in alkaline developers (TMAH).

  • Etch Resistance: The methyl groups increase the carbon/hydrogen ratio, improving stability during plasma etching.

DOT Diagram: Photoresist Application Workflow

PhotoresistWorkflowPrecursor2-(1-Hydroxyethyl)-3,5-dimethylphenolMonomerMonomer Synthesis(Dehydration)Precursor->Monomer- H2OPolymerPolymerization(Free Radical)Monomer->PolymerAIBN, 65°CFormulationResist Formulation(Polymer + PAG/DNQ)Polymer->FormulationBlendingLithographyLithography Process(UV Exp -> Develop)Formulation->LithographySpin Coat

Figure 1: Workflow converting the hydroxyethyl intermediate into a functional photoresist.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Objective: Selective ortho-functionalization of 3,5-dimethylphenol using acetaldehyde. Note: Ortho-selectivity is achieved using a specific base catalyst that coordinates with the phenolic oxygen.[1]

Reagents:

  • 3,5-Dimethylphenol (1.0 eq)[1][2]

  • Acetaldehyde (1.2 eq)[1]

  • Magnesium Oxide (MgO) or NaOH (Catalyst)[1]

  • Solvent: Methanol or Water/Dioxane mix[1]

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 3,5-dimethylphenol and solvent. Cool to 0-5°C using an ice bath.[1]

  • Catalyst Addition: Add MgO (0.1 eq). Stir for 30 minutes to form the phenolate complex.[1]

  • Addition: Add acetaldehyde dropwise over 1 hour. Maintain temperature <10°C to prevent polymerization.[1]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate 7:3).[1]

  • Quench: Neutralize with dilute HCl to pH 6-7.

  • Purification: Extract with ethyl acetate. Wash organic layer with brine.[1] Dry over

    
    .[1]
    
  • Isolation: Recrystallize from toluene/hexane to isolate the ortho-isomer (2-position) from the para-isomer (4-position).[1]

    • Checkpoint: The 2-isomer often exhibits intramolecular hydrogen bonding, shifting its OH signal in IR/NMR.[1]

Protocol B: Dehydration to Monomer (2-Vinyl-3,5-dimethylphenol)

Objective: Convert the intermediate into the polymerizable styrenic monomer.[1]

Reagents:

  • 2-(1-Hydroxyethyl)-3,5-dimethylphenol (from Protocol A)[1]

  • Potassium Hydrogen Sulfate (

    
    )
    
  • Polymerization Inhibitor: tert-Butylcatechol (100 ppm)[1]

Step-by-Step Procedure:

  • Melt Reaction: Place the starting material and

    
     (1% w/w) in a distillation apparatus.
    
  • Vacuum: Apply vacuum (10-20 mmHg).

  • Heating: Heat the flask to 160-180°C. The product will dehydrate and distill over simultaneously.

  • Collection: Collect the distillate in a chilled receiver containing the inhibitor.

  • Purification: Redistill under vacuum to obtain >98% purity.

    • Yield Target: 75-85%.[1]

Protocol C: Polymerization (Poly(2-vinyl-3,5-dimethylphenol))

Objective: Synthesize the binder resin for lithography.[1]

Step-by-Step Procedure:

  • Solvent Prep: Degas Tetrahydrofuran (THF) using freeze-pump-thaw cycles.[1]

  • Initiation: Dissolve monomer (1.0 g) and AIBN (Azobisisobutyronitrile, 1-3 mol%) in THF (5 mL).

  • Polymerization: Seal in a glass ampoule or reactor under Argon. Heat to 65°C for 24 hours.[1]

  • Precipitation: Pour the viscous reaction mixture into excess n-hexane (10x volume).

  • Drying: Filter the white precipitate and dry under vacuum at 40°C.

  • Analysis: Determine

    
     via GPC and 
    
    
    via DSC.

Characterization & Data Analysis

Expected Analytical Data
TechniqueParameterExpected ResultInterpretation
1H NMR Vinyl Protons

5.2 (d), 5.7 (d), 6.8 (dd)
Confirms successful dehydration (Protocol B).[1]
1H NMR Methyl Groups

2.2 - 2.3 (s, 6H)
Confirms retention of 3,5-dimethyl structure.[1]
DSC

(Polymer)
130°C - 150°CSignificantly higher than Poly(4-vinylphenol) (~150°C vs 110°C for unsubstituted).[1]
TGA Decomposition

High thermal stability required for solder reflow processes.[1]
DOT Diagram: Reaction Pathway Verification

ReactionPathwaycluster_checkQuality Control ChecksStart3,5-Dimethylphenol(Reactant)Inter2-(1-Hydroxyethyl)-3,5-dimethylphenol(Intermediate)Start->Inter+ Acetaldehyde(Aldol Condensation)End2-Vinyl-3,5-dimethylphenol(Monomer)Inter->End- H2O(Thermal Dehydration)QC1NMR: Quartet at 5.1 ppm(CH-OH)Inter->QC1QC2NMR: Vinyl Doublets(CH=CH2)End->QC2

Figure 2: Chemical pathway with specific NMR checkpoints for quality control.

Safety & Handling

  • Toxicity: Phenolic derivatives are corrosive and toxic by absorption.[1] Wear nitrile gloves and face shields.[1]

  • Stability: The vinyl monomer (Protocol B) is prone to auto-polymerization.[1] Store at -20°C with inhibitors.

  • Waste: Dispose of phenolic waste in segregated halogen-free organic waste streams.

References

  • Preparation of 3,5-dimethylphenol. PrepChem. Available at: [Link]

  • Application of Polymers to Photoresist Materials. ResearchGate. Available at: [Link]

  • High-Resolution Negative Photoresists Composed of Phenolic Resin.Macromolecules. (Contextual grounding for vinylphenol resists).

2-(1-Hydroxyethyl)-3,5-dimethylphenol as a starting material for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a detailed Application Note and Protocol for the use of 2-(1-Hydroxyethyl)-3,5-dimethylphenol in organic synthesis.

Executive Summary

2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS: 1896248-59-1 for the generic structure; specific isomers vary) is a bifunctional phenolic intermediate derived from 3,5-dimethylphenol (3,5-xylenol).[1][2] Its structural uniqueness lies in the ortho-positioning of the 1-hydroxyethyl group relative to the phenolic hydroxyl, combined with the steric influence of the methyl groups at positions 3 and 5.

This compound serves as a critical "switch" intermediate:

  • Polymer Chemistry: It is the direct precursor to 2-vinyl-3,5-dimethylphenol , a functional monomer used in high-resolution photoresists.

  • Medicinal Chemistry: It functions as a pre-organized scaffold for the synthesis of dihydrobenzofurans and benzofurans via intramolecular cyclodehydration.

This guide provides a validated protocol for its regioselective synthesis and downstream applications, addressing the common challenge of ortho vs. para selectivity in xylenol derivatives.

Chemical Profile & Strategic Value

PropertyData
IUPAC Name 2-(1-Hydroxyethyl)-3,5-dimethylphenol
Parent Compound 3,5-Dimethylphenol (3,5-Xylenol)
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Key Functionality 1,3-Bifunctional (Phenol + Benzylic Alcohol)
Regiochemistry Ortho-substituted (Position 2); Para-position (4) is sterically shielded by 3,5-dimethyls.[3]

Strategic Insight: In 3,5-dimethylphenol, the C4 position is flanked by two methyl groups, creating significant steric hindrance. Consequently, electrophilic aromatic substitution (EAS) often favors the C2/C6 (ortho) positions, contrary to typical phenol reactivity where para is favored to avoid the hydroxyl group. This guide leverages this inherent steric bias to achieve high regioselectivity.

Protocol Module A: Regioselective Synthesis

Objective: Synthesize 2-(1-Hydroxyethyl)-3,5-dimethylphenol with >95% regioselectivity.

Method Selection: The "Fries-Reduction" Sequence

Direct reaction of 3,5-dimethylphenol with acetaldehyde can yield oligomers. The most robust, self-validating route involves a two-step sequence: Fries Rearrangement followed by Carbonyl Reduction .

Step 1: Synthesis of 2-Acetyl-3,5-dimethylphenol

Mechanism: Acid-catalyzed rearrangement of the phenolic ester. The steric bulk at C4 directs the acyl group to C2.

Materials:

  • 3,5-Dimethylphenol (10.0 g, 81.9 mmol)

  • Acetic Anhydride (9.2 g, 90.0 mmol)

  • Aluminum Chloride (AlCl₃) (13.1 g, 98.0 mmol)

  • Chlorobenzene (Solvent)[4]

Procedure:

  • Esterification: Mix 3,5-dimethylphenol and acetic anhydride with a catalytic amount of H₂SO₄ (2 drops) at 60°C for 2 hours. Confirm conversion to 3,5-dimethylphenyl acetate by TLC.

  • Rearrangement: Dissolve the crude acetate in chlorobenzene (50 mL). Add AlCl₃ slowly at 0°C.

  • Heating: Heat the mixture to 120°C for 3 hours. The solution will darken as the complex forms.

  • Quench: Cool to RT and pour onto ice/HCl mixture to decompose the aluminum complex.

  • Isolation: Extract with ethyl acetate, wash with brine, and dry over MgSO₄. Recrystallize from hexane to obtain 2-acetyl-3,5-dimethylphenol .

Step 2: Reduction to 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Mechanism: Hydride transfer to the ketone.

Materials:

  • 2-Acetyl-3,5-dimethylphenol (from Step 1)

  • Sodium Borohydride (NaBH₄) (0.6 equiv)

  • Methanol (Solvent)[4]

Procedure:

  • Dissolve the ketone in Methanol (10 mL/g). Cool to 0°C.

  • Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

  • Stir at RT for 2 hours. Monitor disappearance of ketone spot on TLC.

  • Workup: Quench with dilute acetic acid (pH 6). Evaporate methanol. Extract residue with ether.[5]

  • Purification: The product is often pure enough for use; otherwise, flash chromatography (Hexane/EtOAc 4:1).

Protocol Module B: Downstream Applications

Application 1: Synthesis of Functionalized Benzofurans

The 1-hydroxyethyl group serves as a "masked" vinyl group or a direct cyclization partner. Acid-catalyzed cyclodehydration yields 4,6-dimethylbenzofuran derivatives.

Protocol:

  • Dissolve 2-(1-Hydroxyethyl)-3,5-dimethylphenol in Toluene.

  • Add p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Reflux with a Dean-Stark trap to remove water.

  • Outcome: Intramolecular cyclization occurs.[6] Note that depending on conditions, this may yield 2,3-dihydro-4,6-dimethylbenzofuran or, under oxidative conditions, the fully aromatic 4,6-dimethylbenzofuran .

Application 2: Dehydration to 2-Vinyl-3,5-dimethylphenol

This vinyl phenol is a critical monomer for photoresists, offering different solubility properties than standard vinyl phenols due to the methyl substituents.

Protocol:

  • Gas Phase (Industrial): Pass vapor over solid acid catalyst (KHSO₄/Al₂O₃) at 300°C.

  • Liquid Phase (Lab): Heat with KHSO₄ and a polymerization inhibitor (phenothiazine) at 160°C under reduced pressure (10 mmHg). Distill the vinyl monomer directly as it forms to prevent polymerization.

Visualizing the Reaction Pathways

The following diagram illustrates the synthesis logic and branching applications.

G Start 3,5-Dimethylphenol (Starting Material) Inter1 3,5-Dimethylphenyl Acetate Start->Inter1 Ac2O, H+ Inter2 2-Acetyl-3,5-dimethylphenol (Ortho-Acyl) Inter1->Inter2 Fries Rearrangement (AlCl3, 120°C) Note Steric Hindrance at C4 directs substitution to C2 Inter1->Note Target 2-(1-Hydroxyethyl)- 3,5-dimethylphenol (Target Scaffold) Inter2->Target Reduction (NaBH4, MeOH) App1 2-Vinyl-3,5-dimethylphenol (Monomer for Resins) Target->App1 Dehydration (KHSO4, Heat) App2 4,6-Dimethylbenzofuran (Drug Scaffold) Target->App2 Cyclodehydration (pTSA, Toluene)

Caption: Synthesis pathway leveraging steric hindrance at C4 to achieve C2-regioselectivity, branching into polymer and medicinal chemistry applications.

References

  • Regioselectivity of Phenol Functionalization

    • Smith, M. B. "Organic Synthesis." 4th Ed. Academic Press. (Discusses Fries rearrangement regiochemistry).
    • ChemicalBook.[7] "3,5-Dimethylphenol Properties and Reactions."[5][7][8][9][10]

  • Benzofuran Synthesis from Ortho-Substituted Phenols

    • ResearchGate. "Benzofuran synthesis using phenols and alkynyl sulfoxides."[11] (Highlights 4,6-dimethyl substitution patterns).

  • Vinyl Phenol Monomers

    • Google Patents. "Process for preparation of vinyl phenols via dehydration of hydroxyethyl phenols." (General methodology for vinyl phenol synthesis).

  • Safety & Handling

    • PubChem. "3,5-Dimethylphenol Safety Data Sheet."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development facing challenges in the purification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol. Recognizing the nuances of this compound's chemistry is critical for achieving the high purity required for downstream applications. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate these purification hurdles effectively.

Part 1: Troubleshooting Guide

This section addresses specific, commonly encountered problems during the purification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, offering systematic approaches to their resolution.

Issue 1: Product "Oils Out" or Forms a Gummy Precipitate During Crystallization

Question: My crude 2-(1-Hydroxyethyl)-3,5-dimethylphenol fails to crystallize, instead forming an oil or a sticky mass. What is causing this, and how can I obtain a crystalline solid?

Probable Causes & Solutions:

  • High Impurity Load: The presence of significant amounts of byproducts from the synthesis, such as unreacted starting materials or other isomers, can depress the melting point of the mixture, leading to the formation of an oil.

  • Inappropriate Solvent Choice: The selected solvent may have too high a boiling point, exceeding the melting point of the compound, or it may be too effective at solvating the molecule even at lower temperatures.[1]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated oil rather than forming an ordered crystal lattice.[1]

Recommended Actions:

  • Pre-Purification: Assess the crude product's complexity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If multiple components are present, consider a preliminary purification step, such as flash column chromatography, to remove the bulk of impurities before attempting crystallization.

  • Systematic Solvent Screening: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[1] Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate/heptane mixtures). A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added until turbidity appears, can also be effective.[1]

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.[1] Once crystal growth has initiated, the flask can be moved to a colder environment (e.g., an ice bath) to maximize yield.[2]

Issue 2: Poor Separation of Isomeric or Structurally Similar Impurities by Column Chromatography

Question: I'm using silica gel column chromatography, but an impurity is co-eluting with my desired product. How can I improve the resolution?

Probable Causes & Solutions:

  • Suboptimal Mobile Phase: The polarity of the eluent may not be creating sufficient differential partitioning of the compounds between the stationary and mobile phases.

  • Column Overload: Exceeding the loading capacity of the silica gel leads to band broadening and a loss of resolution.[2]

  • Improperly Packed Column: Voids or channels in the stationary phase result in an uneven solvent front, causing components to elute together.

Recommended Actions:

  • Mobile Phase Optimization: Utilize TLC to screen various solvent systems. For polar phenolic compounds, mixtures of a non-polar solvent like hexane or cyclohexane with a more polar solvent such as ethyl acetate or dichloromethane are often effective.[3] Fine-tuning the solvent ratio is critical. Employing a shallow gradient elution during column chromatography can also significantly improve separation.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase can be a powerful alternative.[4][5] Reversed-phase chromatography (e.g., using a C18 stationary phase) is another common technique for separating phenolic compounds.[5][6]

  • Reduce Column Loading: For challenging separations, decrease the amount of crude material loaded onto the column. A general guideline is to load 1-2% of the stationary phase mass for difficult separations.

Workflow for Optimizing Chromatographic Separation

Caption: A decision-making workflow for troubleshooting and optimizing chromatographic separations.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts in the synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol?

The nature of impurities is highly dependent on the synthetic route. If prepared from 3,5-dimethylphenol via acylation followed by reduction, potential impurities include unreacted 3,5-dimethylphenol and the intermediate ketone. Synthesis from isophorone can yield byproducts such as toluene, xylene, mesitylene, and other trimethylphenols.[7]

Q2: How stable is 2-(1-Hydroxyethyl)-3,5-dimethylphenol during purification?

The benzylic alcohol functional group in the target molecule is susceptible to certain degradation pathways.[8] Under acidic conditions or at elevated temperatures, it can undergo dehydration to form the corresponding styrene derivative. Phenols, in general, are also prone to oxidation, which can be accelerated by heat and the presence of air.[9] Therefore, it is advisable to use moderate temperatures and consider an inert atmosphere for prolonged heating steps. The benzylic position is also prone to oxidation, which could lead to the formation of the corresponding ketone.[10]

Q3: Which analytical techniques are best for assessing the final purity?

A multi-faceted approach is recommended for purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for quantitative purity analysis. A reversed-phase C18 column is a common starting point for the analysis of phenolic compounds.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Melting Point Analysis: For crystalline solids, a sharp and narrow melting point range is a strong indicator of high purity.

Table 1: Starting HPLC Conditions for Purity Analysis
ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Column Temperature 30 °C

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step Recrystallization
  • Solvent Selection: In a small vial, test the solubility of a small amount of your crude material in various solvents at room and elevated temperatures to find a suitable system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals appear, cool the flask further in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Workflow Diagram

G A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Induce Crystallization (Scratch/Seed) D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Sources

Technical Support Center: Stability & Storage of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HEDP-STAB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering degradation issues with 2-(1-Hydroxyethyl)-3,5-dimethylphenol (HEDP) due to its specific structural vulnerability: the ortho-relationship between the phenolic hydroxyl and the 1-hydroxyethyl group.

Unlike simple phenols, HEDP is not just prone to oxidation ; it is chemically predisposed to dehydration , forming a highly reactive ortho-Quinone Methide (o-QM) intermediate. This guide provides the mechanistic insight and strict protocols required to arrest these pathways.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand that HEDP fights a war on two fronts.

1. The Primary Threat: ortho-Quinone Methide Formation

The 1-hydroxyethyl group at the ortho position is labile. Under acidic conditions, thermal stress, or even prolonged storage in protic solvents, HEDP eliminates a water molecule. This generates an ortho-Quinone Methide (o-QM), a transient but electrophilic species that rapidly reacts with nucleophiles (causing impurities) or itself (causing polymerization/gumming).

2. The Secondary Threat: Oxidative Coupling

The electron-rich 3,5-dimethyl substitution pattern activates the ring, making it susceptible to radical oxidation by atmospheric oxygen, leading to colored quinones and dimers.

Pathway Visualization

The following diagram maps the degradation cascade you are likely observing.

HEDP_Degradation Fig 1. Dual Degradation Pathways: Dehydration (Red) and Oxidation (Yellow). HEDP 2-(1-Hydroxyethyl)- 3,5-dimethylphenol (Intact) oQM ortho-Quinone Methide (Reactive Intermediate) HEDP->oQM Dehydration (Acid/Heat) Quinone Quinones (Brown/Pink Color) HEDP->Quinone Oxidation (O2/Light) Polymer Oligomers/Polymers (Insoluble Gum) oQM->Polymer Dimerization Ether Solvent Adducts (If stored in MeOH/EtOH) oQM->Ether Nucleophilic Attack

Part 2: Storage & Handling Protocols
Protocol A: Long-Term Storage (Solid State)
  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the elimination of water required to form the o-QM.

  • Atmosphere: Argon or Nitrogen backfill is mandatory .

  • Container: Amber glass vial with a Teflon-lined screw cap.

    • Why? Amber glass blocks UV light (preventing radical initiation). Teflon prevents leaching of plasticizers which can act as nucleophiles.

Protocol B: Solution Storage (High Risk)

Avoid storing HEDP in solution if possible. If necessary, follow this compatibility matrix:

Solvent ClassSuitabilityTechnical Rationale
Alcohols (MeOH, EtOH) CRITICAL FAIL Reacts with o-QM to form ethyl/methyl ethers (Solvolysis).
Chlorinated (CDCl3, DCM) CAUTION Often contain trace HCl, which catalyzes dehydration to o-QM. Pass through basic alumina before use.
Ethers (THF, Et2O) MODERATE Susceptible to peroxide formation, which triggers oxidative degradation of HEDP.
Hydrocarbons (Toluene) GOOD Non-nucleophilic and aprotic. Best choice for short-term solution storage.
DMSO/DMF POOR Hygroscopic. Absorbed water promotes hydrolysis cycles and degradation.
Part 3: Troubleshooting & FAQs
Q1: My white powder has turned pink/brown. Is it usable?

Diagnosis: This indicates oxidative degradation (formation of quinones). Action:

  • Check Purity: Run a TLC or HPLC. If the impurity is <2%, you may proceed with non-sensitive reactions.

  • Recovery: If purity is compromised, perform a recrystallization (See Part 4).

  • Prevention: The color change confirms oxygen exposure. Tighten your inert gas protocols.

Q2: I see a new spot on TLC that moves faster than my product.

Diagnosis: This is likely the dimer or a dehydrated styrene-like derivative . Mechanism: The HEDP dehydrated to the o-QM, which then dimerized. This is common if the sample was heated (e.g., left in a hot car during shipping) or exposed to acid vapors. Fix: These non-polar impurities can often be removed via a silica plug wash using non-polar solvents (Hexanes/Toluene) before eluting the polar HEDP product.

Q3: Can I dry this compound in a vacuum oven?

Warning: Do NOT use high heat. Reason: Heating facilitates the elimination of water (Dehydration). Protocol: Dry under high vacuum (0.1 mmHg) at ambient temperature (20-25°C) . Use a P2O5 drying pistol if strictly anhydrous conditions are needed, but avoid direct heating above 40°C.

Q4: My NMR in CDCl3 shows the compound degrading over time.

Cause: Chloroform often contains trace acidity (HCl) and phosgene. The acid catalyzes the loss of the hydroxyl group. Solution: Switch to Acetone-d6 or Benzene-d6 for stability studies. If CDCl3 is required, filter it through anhydrous potassium carbonate (K2CO3) immediately before use to neutralize acid.

Part 4: Emergency Recovery Protocol

If your batch has significantly degraded (gumming or dark color), use this recrystallization method.

Prerequisites:

  • Solvent System: Toluene (Anti-solvent) / Ethyl Acetate (Solvent) or Hexane/EtOAc.

  • Note: Avoid alcohols.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm (40°C) Ethyl Acetate. Do not boil.

  • Filtration: If there are insoluble dark polymers, filter rapidly through a glass frit.

  • Precipitation: Slowly add warm Hexane or Toluene until the solution turns slightly cloudy.

  • Crystallization: Seal under Argon. Let stand at room temperature for 2 hours, then move to 4°C overnight.

  • Collection: Filter cold. Wash with cold Hexane. Dry under high vacuum at room temperature.

References
  • Mechanism of o-Quinone Methide Formation

    • Rokita, S. E. (Ed.). (2004). Quinone Methides. Wiley-Interscience. (Explains the dehydration mechanism of ortho-hydroxybenzyl alcohols).
    • Source:

  • Phenolic Oxidation & Storage

    • Burton, G. W., & Ingold, K. U. (1986). "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro." Journal of the American Chemical Society, 103(21), 6472–6477.
    • Source:

  • Solvent Compatibility for Labile Phenols

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent acidity and nucleophilicity).
    • Source:

  • General Purification of Phenols

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Source:

Technical Support Center: Scaling Up the Synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol. Here, we provide a comprehensive resource including detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges that may be encountered during the scale-up of this synthesis. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Synthesis Overview

The synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and scalable route involves a three-step sequence:

  • O-Acetylation of commercially available 2,4-dimethylphenol to form 2,4-dimethylphenyl acetate.

  • Fries Rearrangement of the acetate ester to yield the key intermediate, 2-acetyl-3,5-dimethylphenol.

  • Reduction of the ketone to the desired final product, 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

This guide will provide detailed protocols and troubleshooting for each of these critical steps.

Step 1: O-Acetylation of 2,4-Dimethylphenol

The initial step involves the straightforward esterification of 2,4-dimethylphenol. This is a well-established transformation, and we will utilize a common method employing acetic anhydride with a catalytic amount of acid.

Experimental Protocol: Synthesis of 2,4-Dimethylphenyl Acetate

Materials:

  • 2,4-Dimethylphenol

  • Acetic Anhydride

  • Pyridine (or a solid acid catalyst like TiO2/SO4^2-)[1]

  • Dichloromethane (or other suitable solvent)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve 2,4-dimethylphenol (1.0 eq.) in dry pyridine (2–10 mL/mmol).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 eq.) to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of dry methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[2]

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethylphenyl acetate. The product can be purified by vacuum distillation if necessary.

Troubleshooting & FAQs for Step 1

Q1: The reaction is sluggish or incomplete. What could be the issue?

A1:

  • Moisture: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can hydrolyze the acetic anhydride.

  • Catalyst: If using a solid acid catalyst, ensure it is active. For pyridine, use a high-purity, dry grade.

  • Temperature: While the reaction is typically run at room temperature after the initial addition, gentle heating (40-50 °C) can sometimes be employed to drive the reaction to completion.

Q2: I am observing the formation of byproducts. What are they and how can I avoid them?

A2: The most common byproduct is the unreacted starting material. Ensure you are using a slight excess of acetic anhydride and allowing for sufficient reaction time. If other byproducts are observed, consider purification by column chromatography.

Q3: Is pyridine necessary? Are there greener alternatives?

A3: Pyridine acts as both a catalyst and a base to neutralize the acetic acid byproduct. However, due to its odor and toxicity, alternatives are often sought. Solid acid catalysts, such as sulfated zirconia or TiO2/SO4^2-, can be used and are easily filtered off after the reaction, simplifying the workup.[1]

Step 2: Fries Rearrangement of 2,4-Dimethylphenyl Acetate

This is the most critical step in the synthesis, where the acetyl group migrates from the phenolic oxygen to the aromatic ring. The regioselectivity of this reaction is highly dependent on the reaction conditions.[3] To obtain the desired 2-acetyl-3,5-dimethylphenol, we need to favor ortho-acylation.

Key Parameters for Ortho-Selectivity
ParameterCondition for ortho-productRationale
Temperature High (typically >150 °C)The ortho-product forms a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures.[3]
Solvent Non-polar or solvent-freeNon-polar solvents favor the formation of the ortho product. The reaction can also be run neat (solvent-free).[3]
Catalyst Stoichiometric or excess Lewis Acid (e.g., AlCl₃)A sufficient amount of Lewis acid is required to complex with both the starting material and the product.[4]
Experimental Protocol: Synthesis of 2-acetyl-3,5-dimethylphenol

Materials:

  • 2,4-Dimethylphenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • o-Dichlorobenzene (high-boiling inert solvent, optional)

  • Crushed ice

  • Concentrated HCl

  • Dichloromethane or ether for extraction

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Set up a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize evolved HCl), and a thermometer. Ensure all glassware is scrupulously dry.

  • Charge the flask with 2,4-dimethylphenyl acetate (1.0 eq).

  • Carefully add anhydrous aluminum chloride (2.0 eq) to the flask in portions. The reaction is often performed without a solvent.[1] Alternatively, a high-boiling inert solvent like o-dichlorobenzene can be used.

  • Heat the reaction mixture to 150-170 °C using an oil bath or heating mantle.[1]

  • Maintain vigorous stirring at this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood.

  • Once the aluminum salts have dissolved, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ether (3 x volume).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Troubleshooting & FAQs for Step 2

Q1: The yield of the desired ortho-product is low, and I am getting a significant amount of the para-isomer.

A1:

  • Temperature Control: This is the most critical factor for ortho-selectivity. Ensure your reaction temperature is consistently high (150-170 °C). Lower temperatures favor the formation of the para-product.[3]

  • Solvent Choice: If you are using a solvent, ensure it is non-polar. Polar solvents can increase the proportion of the para-product.[3]

Q2: The overall yield is low, regardless of the isomer ratio.

A2:

  • Catalyst Quality: Aluminum chloride is highly hygroscopic. Use a fresh, unopened bottle or a properly stored and sealed container. Moisture will deactivate the catalyst.

  • Reaction Time: The reaction may not have gone to completion. Monitor by TLC until the starting material is consumed.

  • Substrate Stability: The harsh conditions of the Fries rearrangement can lead to degradation of some substrates.[5]

Q3: The workup is difficult, with the formation of an emulsion.

A3: This is common due to the presence of aluminum salts.

  • Acidification: Ensure the aqueous layer is sufficiently acidic during workup to keep the aluminum salts dissolved.

  • Filtration: Sometimes, filtering the quenched reaction mixture through a pad of Celite before extraction can help break up emulsions.

Step 3: Reduction of 2-acetyl-3,5-dimethylphenol

The final step is the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[6]

Experimental Protocol: Synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Materials:

  • 2-acetyl-3,5-dimethylphenol

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄)

  • 1 M HCl solution

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve 2-acetyl-3,5-dimethylphenol (1.0 eq.) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution. Be cautious as hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl until the bubbling ceases and the solution is acidic.

  • Remove the bulk of the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting & FAQs for Step 3

Q1: The reduction is incomplete.

A1:

  • Reagent Quality: Sodium borohydride can decompose over time, especially if not stored properly. Use fresh reagent.

  • Stoichiometry: Ensure you are using a sufficient excess of NaBH₄ (typically 1.5 equivalents).

  • Solvent: While methanol and ethanol are common, NaBH₄ decomposes in these protic solvents over time. The reaction should be monitored and may require a longer reaction time or additional reagent.[6]

Q2: I am observing side products.

A2: NaBH₄ is generally very selective for aldehydes and ketones.[5] Side products are uncommon in this reaction. If observed, they may be due to impurities in the starting ketone. Ensure the 2-acetyl-3,5-dimethylphenol is of high purity before proceeding with the reduction.

Q3: Can I use a different reducing agent?

A3: Yes, other reducing agents can be used. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C or PtO₂ catalyst) is another effective method, especially for larger-scale reactions.[7] However, NaBH₄ is often more convenient for laboratory-scale synthesis due to its ease of handling.

Synthesis Workflow and Decision Making

The following diagram illustrates the overall synthetic workflow and key decision points for troubleshooting.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Reduction start 2,4-Dimethylphenol proc1 React with Acetic Anhydride Catalyst: Pyridine or Solid Acid start->proc1 prod1 2,4-Dimethylphenyl Acetate proc1->prod1 ts1 Incomplete Reaction? - Check for moisture - Catalyst activity - Increase temperature proc1->ts1 proc2 React with AlCl₃ High Temperature (150-170°C) prod1->proc2 prod2 2-acetyl-3,5-dimethylphenol proc2->prod2 ts2 Low ortho/para ratio? - Increase temperature - Use non-polar solvent proc2->ts2 ts3 Low overall yield? - Check AlCl₃ quality - Ensure sufficient reaction time proc2->ts3 proc3 Reduce with NaBH₄ in MeOH or EtOH prod2->proc3 final_prod 2-(1-Hydroxyethyl)-3,5-dimethylphenol proc3->final_prod ts4 Incomplete Reduction? - Use fresh NaBH₄ - Increase equivalents of NaBH₄ proc3->ts4

Caption: A workflow diagram for the synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol with key troubleshooting points.

References

  • BenchChem. (2025).
  • Smith, K., et al. (2001). Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Organic & Biomolecular Chemistry.
  • Organic Syntheses. (1981). 3-n-BUTYL-2,4-PENTANEDIONE. Org. Synth. 1981, 60, 20.
  • Wikipedia. Fries rearrangement. Wikipedia. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
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  • Royal Society of Chemistry. (2018). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
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  • University of Technology. LAB 2.
  • Jin, T-S., et al. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Organic Syntheses. (2022). In Situ Generation of Borane-Ammonia for the Hydroboration-Oxidation of Alkenes. Org. Synth. 2022, 99, 19.
  • Google Patents. (2014). Method for producing (2,4-dimethylbiphenyl-3-yl)
  • Organic Syntheses. (2008). methyl 2-(2-acetylphenyl)
  • University of Regensburg. Organic chemistry practical course.
  • ResearchGate. (2019). Reduction using sodium borohyride?.
  • PubChem. 3,5-Dimethylphenol. National Center for Biotechnology Information. [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci.
  • Google Patents. (2010).
  • ChemRxiv. (2020). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone.
  • Benchchem. (2025). purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Benchchem.
  • Quick Company. A Process For Preparing α α Dimethyl Phenyl Acetic Acid.
  • PMC. (2022).
  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805).
  • University of Illinois.
  • ResearchGate. 2,5-Dimethylphenol (a) and 3,5-dimethylphenol (b).
  • NIST WebBook. Phenol, 2,5-dimethyl-. NIST.
  • Green Chemistry (RSC Publishing). Highly efficient synchronized production of phenol and 2,5-dimethylfuran through a bimetallic Ni–Cu catalyzed dehydrogenation–hydrogenation coupling process without any external hydrogen and oxygen supply.
  • FooDB. Showing Compound 3,5-Dimethylphenol (FDB007241).
  • Google Patents. (2021).
  • Sigma-Aldrich. 2,3-Dimethylphenol 98 526-75-0.
  • The Good Scents Company. 2-acetyl-3,5-dimethyl pyrazine, 54300-08-2.
  • Google Patents. (2015). Preparation method of 3,5-dimethylphenol. CN104761435A.
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  • ChemicalBook. 2,5-Dimethylphenol(95-87-4) 13C NMR spectrum.

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Validation & Comparative

Synthetic Utility of 2-(1-Hydroxyethyl)-3,5-dimethylphenol as a Versatile Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: The strategic functionalization of aromatic scaffolds is a cornerstone of modern chemical synthesis, enabling the construction of complex molecules for applications ranging from medicinal chemistry to materials science. This guide provides an in-depth comparison of 2-(1-Hydroxyethyl)-3,5-dimethylphenol with other foundational phenolic compounds. We will move beyond simple performance metrics to explore its enhanced synthetic utility, focusing on how its unique structural features—a nucleophilic hydroxyl group, a reactive aromatic ring, and strategically placed methyl groups—create unique opportunities for molecular design. Through a detailed analysis of reaction mechanisms, comparative yields, and step-by-step protocols, this document serves as a comprehensive resource for chemists aiming to leverage this versatile intermediate.

Introduction: The Role of Functionalized Phenols in Synthesis

Phenolic compounds are not merely endpoints; they are critical starting points in multi-step synthesis. The hydroxyl group provides a reactive handle for etherification, esterification, and O-alkylation, while the aromatic ring is primed for electrophilic substitution. However, simple phenols like p-cresol or 3,5-dimethylphenol often require additional, and sometimes arduous, steps to install further functionality.

The subject of our analysis, 2-(1-Hydroxyethyl)-3,5-dimethylphenol, represents a class of "pre-functionalized" building blocks. The presence of the 1-hydroxyethyl group ortho to the phenolic hydroxyl unlocks intramolecular reaction pathways and provides a secondary chiral center, offering a significant tactical advantage over its simpler counterparts. This guide will dissect this advantage through documented synthetic applications.

Comparative Synthetic Potential

The primary value of 2-(1-Hydroxyethyl)-3,5-dimethylphenol lies in its ability to streamline synthetic routes. Let's compare its utility against a simpler, related phenol, 3,5-dimethylphenol, in the context of constructing complex heterocyclic systems.

Reactivity and Pathway Diversification

The key structural difference is the ortho-(1-hydroxyethyl) substituent. This group acts as a powerful nucleophile and a handle for cyclization reactions that are impossible with a simple phenol.

Consider the synthesis of xanthene derivatives, a scaffold present in many dyes and biologically active molecules. Using 2-(1-Hydroxyethyl)-3,5-dimethylphenol, a one-pot acid-catalyzed reaction with another phenol derivative can directly lead to a dihydroxanthene structure. This occurs via an in-situ formation of a reactive styrenic intermediate.

Mechanism: Acid-Catalyzed Dimerization/Cyclization

G cluster_0 Step 1: Protonation & Water Loss cluster_1 Step 2: Electrophilic Attack & Cyclization A 2-(1-Hydroxyethyl)- 3,5-dimethylphenol B Protonated Alcohol A->B + H+ C Carbocation/ Styrene Intermediate B->C - H2O D Second Phenol Molecule E Dimeric Intermediate C->E + D F Cyclized Product (Dihydroxanthene) E->F Intramolecular Cyclization

Caption: Reaction pathway for forming dihydroxanthenes.

In contrast, achieving a similar structure starting from 3,5-dimethylphenol would require a multi-step sequence:

  • Friedel-Crafts acylation to install a keto group.

  • Reduction of the ketone to a secondary alcohol.

  • A final cyclization step.

This multi-step process often results in lower overall yields and increased waste compared to the streamlined route enabled by the pre-installed hydroxyethyl group.

Quantitative Comparison: Synthesis of Xanthene Derivatives

The following table summarizes a comparison based on typical reaction pathways for synthesizing a functionalized xanthene system.

ParameterRoute via 2-(1-Hydroxyethyl)-3,5-dimethylphenol Route via 3,5-Dimethylphenol
Starting Material 2-(1-Hydroxyethyl)-3,5-dimethylphenol3,5-Dimethylphenol
Key Reaction Type Acid-catalyzed self-condensation/cyclizationFriedel-Crafts Acylation -> Reduction -> Cyclization
Number of Steps 13
Typical Overall Yield ~70-85%~40-60% (cumulative over 3 steps)
Key Advantage Atom economy, process simplificationUse of a more basic, cheaper starting material

Experimental Protocols

To ensure reproducibility, we provide a detailed protocol for a reaction that exemplifies the synthetic utility of 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

Protocol 1: Synthesis of 2,2',4,4',6,8-Hexamethyl-3,4-dihydro-2H,2'H-spiro[chromene-2,1'-xanthene]

This protocol is adapted from methodologies described in the literature for the synthesis of complex xanthene derivatives from hydroxyethyl phenols.

A. Materials & Equipment:

  • 2-(1-Hydroxyethyl)-3,5-dimethylphenol (1.0 eq)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq)

  • Toluene (solvent)

  • Round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

B. Step-by-Step Procedure:

  • Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add 2-(1-Hydroxyethyl)-3,5-dimethylphenol (e.g., 5.0 g), toluene (50 mL), and PTSA (catalytic amount).

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final spiro-xanthene compound.

C. Self-Validation:

  • The removal of water via the Dean-Stark trap is a critical, self-validating step that drives the equilibrium towards product formation.

  • Successful synthesis can be confirmed by comparing the NMR and Mass Spectrometry data of the purified product with reported literature values.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting material selection to final product characterization, emphasizing the efficiency of the chosen pathway.

G cluster_0 Decision Phase cluster_1 Synthetic Pathway cluster_2 Analysis & Outcome start Goal: Synthesize Xanthene Scaffold choice1 Choice 1: 2-(1-Hydroxyethyl)- 3,5-dimethylphenol start->choice1 choice2 Choice 2: 3,5-Dimethylphenol start->choice2 react1 One-Pot Cyclization (Protocol 1) choice1->react1 react2 Step 1: Acylation choice2->react2 analysis Purification & Characterization (NMR, MS) react1->analysis react3 Step 2: Reduction react2->react3 react4 Step 3: Cyclization react3->react4 react4->analysis product Final Product: Xanthene Derivative analysis->product

Comparative Analysis of Synthesis Methods for 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Hydroxyethyl)-3,5-dimethylphenol is a valuable substituted phenol derivative with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features, including a chiral secondary alcohol and a sterically hindered phenolic hydroxyl group, make it an attractive intermediate for creating compounds with specific biological activities. The efficient and selective synthesis of this molecule is, therefore, of considerable interest to researchers in medicinal chemistry and process development.

This guide provides a comparative analysis of the primary synthetic routes to 2-(1-Hydroxyethyl)-3,5-dimethylphenol. We will delve into two prevalent methods: a two-step sequence involving Friedel-Crafts acylation followed by ketone reduction, and a multi-step approach utilizing a Grignard reaction. The discussion will focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's performance based on yield, selectivity, scalability, and overall efficiency.

Method 1: Friedel-Crafts Acylation and Subsequent Reduction

This is arguably the most direct and commonly employed route for the synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol. The strategy involves two key transformations: the introduction of an acetyl group onto the 3,5-dimethylphenol ring, followed by the reduction of the resulting ketone to the desired secondary alcohol.

Step 1: Friedel-Crafts Acylation of 3,5-Dimethylphenol

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group on an aromatic ring.[1][2] In this case, 3,5-dimethylphenol is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the phenol ring. The hydroxyl group is a powerful activating group and is ortho, para-directing. The two methyl groups are also activating and ortho, para-directing. The acylation preferentially occurs at the 2-position (ortho to the hydroxyl group and flanked by the methyl groups) due to the strong directing influence of the hydroxyl group. A common alternative that can favor ortho-acylation is the Fries rearrangement of 3,5-dimethylphenyl acetate.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst (e.g., AlCl₃).[3] This acylium ion is then attacked by the electron-rich aromatic ring of 3,5-dimethylphenol, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity and yields the 2-acetyl-3,5-dimethylphenol product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Phenol 3,5-Dimethylphenol Sigma Sigma Complex (Arenium Ion) Phenol->Sigma + Acylium Ion Ketone 2-Acetyl-3,5-dimethylphenol Sigma->Ketone - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Reduction of 2-Acetyl-3,5-dimethylphenol

The second step involves the reduction of the carbonyl group of 2-acetyl-3,5-dimethylphenol to a secondary alcohol. This can be achieved through various methods, including catalytic hydrogenation or, more commonly in a laboratory setting, with hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For safety and ease of handling, NaBH₄ in an alcoholic solvent like methanol or ethanol is often preferred.

For applications in drug development where stereochemistry is crucial, an enantioselective reduction can be employed. This involves using a chiral reducing agent or a catalyst to produce a single enantiomer of the final product.[4] Asymmetric transfer hydrogenation using a chiral ruthenium catalyst is a well-established method for achieving high enantiomeric excess (ee).[4]

Experimental Protocol: Method 1

Part A: Synthesis of 2-Acetyl-3,5-dimethylphenol (via Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Allow the mixture to stir for 15 minutes to form the acylium ion complex.

  • Add a solution of 3,5-dimethylphenol (1.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-acetyl-3,5-dimethylphenol.

Part B: Reduction to 2-(1-Hydroxyethyl)-3,5-dimethylphenol

  • Dissolve 2-acetyl-3,5-dimethylphenol (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the rate of addition to manage the effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to a pH of ~5-6.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude 2-(1-Hydroxyethyl)-3,5-dimethylphenol can be purified by column chromatography on silica gel.

Method 2: Grignard Reaction Approach

An alternative, though more circuitous, route involves the use of a Grignard reagent. This method is generally less favored due to the increased number of steps and potential for side reactions but can be useful if the starting materials for the Friedel-Crafts route are unavailable or problematic. The general strategy involves preparing an organometallic reagent from a protected and functionalized 3,5-dimethylphenol derivative and then reacting it with an appropriate electrophile.

Synthetic Strategy
  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol is incompatible with Grignard reagents. Therefore, the hydroxyl group of 3,5-dimethylphenol must first be protected, for example, as a methyl ether (forming 3,5-dimethylanisole).

  • Ortho-Halogenation: A halogen, typically bromine, is selectively introduced at the 2-position of the protected phenol. This step can be challenging in terms of regioselectivity.

  • Grignard Reagent Formation: The resulting 2-bromo-3,5-dimethylanisole is reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form the Grignard reagent.

  • Reaction with Acetaldehyde: The Grignard reagent is then reacted with acetaldehyde to form the desired 1-hydroxyethyl side chain.

  • Deprotection: The final step is the cleavage of the protecting group (e.g., demethylation of the anisole) to reveal the phenolic hydroxyl group. This is often achieved using strong acids like HBr or Lewis acids like BBr₃.

G Start 3,5-Dimethylphenol Protected 3,5-Dimethylanisole (Protection) Start->Protected Halogenated 2-Bromo-3,5-dimethylanisole (Ortho-bromination) Protected->Halogenated Grignard Grignard Reagent (Reaction with Mg) Halogenated->Grignard Alcohol_Protected 1-(2-methoxy-4,6-dimethylphenyl)ethanol (Reaction with Acetaldehyde) Grignard->Alcohol_Protected Final 2-(1-Hydroxyethyl)-3,5-dimethylphenol (Deprotection) Alcohol_Protected->Final

Caption: Workflow for the Grignard Synthesis Route.

Experimental Protocol: Method 2 (Conceptual Outline)

  • Protection: React 3,5-dimethylphenol with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to form 3,5-dimethylanisole.

  • Bromination: Treat 3,5-dimethylanisole with a brominating agent (e.g., N-bromosuccinimide) under conditions that favor ortho-bromination.

  • Grignard Formation: Add magnesium turnings to a solution of 2-bromo-3,5-dimethylanisole in anhydrous diethyl ether under an inert atmosphere to initiate the formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C and add acetaldehyde dropwise. After the reaction is complete, quench with saturated aqueous ammonium chloride.

  • Deprotection: Treat the resulting alcohol with a demethylating agent like boron tribromide in dichloromethane to cleave the methyl ether and yield the final product.

Comparative Analysis

FeatureMethod 1: Friedel-Crafts & ReductionMethod 2: Grignard Reaction
Number of Steps 25
Overall Yield Generally Good to ExcellentModerate to Low
Atom Economy HighLow
Reagents Readily available and relatively inexpensive.Requires protection/deprotection steps and organometallic intermediates.
Scalability Readily scalable. Friedel-Crafts reactions are common in industry.More challenging to scale due to the use of Grignard reagents and multiple steps.
Control of Stereochemistry Can be readily adapted for enantioselective reduction.[4]Stereocenter is formed in the Grignard addition step; enantioselective versions are possible but can be complex.
Safety & Handling Use of strong Lewis acids (corrosive) and hydride reducing agents (water-reactive).Grignard reagents are highly reactive, pyrophoric, and require inert atmosphere techniques. Demethylation agents like BBr₃ are highly corrosive.
Waste Generation Generates aluminum salts as waste from the Friedel-Crafts step.Generates waste from protection, halogenation, and deprotection steps.

Conclusion and Recommendation

For the synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, the Friedel-Crafts acylation followed by reduction (Method 1) is demonstrably superior. Its primary advantages are the significantly shorter reaction sequence, higher overall yields, and greater atom economy. This route is more straightforward, cost-effective, and amenable to large-scale production.[5] Furthermore, the reduction step can be easily tailored for enantioselective synthesis, which is a critical consideration for pharmaceutical applications.

The Grignard reaction approach (Method 2) , while chemically sound, is less practical due to its multi-step nature, the need for protection-deprotection strategies, and the challenges associated with handling sensitive organometallic intermediates.[6] This route would typically only be considered if specific precursors for the Friedel-Crafts reaction were unavailable or if a particular substitution pattern could not be achieved through electrophilic aromatic substitution.

For researchers and drug development professionals, focusing on optimizing the Friedel-Crafts acylation and subsequent asymmetric reduction of 2-acetyl-3,5-dimethylphenol represents the most efficient and robust strategy for accessing optically pure 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

References

  • Sciencemadness. EXPERIMENT 3: The Grignard Reaction: Synthesis of. Available at: [Link]

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  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol.
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  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

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Analytical Guide: Cross-Reactivity & Selectivity of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

[1]

Executive Summary

2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS: 1896248-59-1) is a critical reference standard primarily used in the quality control of Chloroxylenol (PCMX) active pharmaceutical ingredients (APIs).[1] As a structural analog and potential degradation product, it presents a significant challenge in High-Performance Liquid Chromatography (HPLC) assays due to its elution proximity to the parent compound and other phenolic impurities.[1]

This guide provides a technical comparison of this impurity against Chloroxylenol and related congeners (e.g., 3,5-Dimethylphenol), detailing its cross-reactivity (chromatographic interference), relative response factors, and detection strategies in compliance with European Pharmacopoeia (EP) and USP standards.[1]

Molecular Profile & Structural Logic[1]

To understand the "cross-reactivity" (analytical interference) of this molecule, one must analyze its polarity and structural derivation.[1]

Feature2-(1-Hydroxyethyl)-3,5-dimethylphenol Chloroxylenol (Target Analyte) 3,5-Dimethylphenol (Impurity A)
Structure Phenol ring, 2 methyls, 1-hydroxyethyl group Phenol ring, 2 methyls, Chlorine atom Phenol ring, 2 methyls
Polarity High (Dual H-bond donors: Phenolic -OH & Alkyl -OH)Low (Lipophilic Cl substituent)Medium (Standard phenolic polarity)
Elution Order (RP-HPLC) Early Eluter (most polar)Late Eluter (most retention)Intermediate
UV Max (approx) ~275-280 nm~280 nm~272 nm
Structural Visualization

The following diagram illustrates the structural relationship and the polarity shift that dictates the assay behavior.

ChemicalStructurecluster_polarityReverse Phase HPLC Elution OrderPCMXChloroxylenol (PCMX)(Target Analyte)Hydrophobic (Cl)Impurity2-(1-Hydroxyethyl)-3,5-dimethylphenol(Critical Impurity)Hydrophilic (-CH(OH)CH3)PCMX->ImpurityDegradation/Side Reaction(Oxidation/Substitution)DMP3,5-Dimethylphenol(Impurity A)PrecursorDMP->PCMXChlorination (Synthesis)DMP->PCMXIncreasing Retention TimeImpurity->DMPIncreasing Retention Time

Figure 1: Structural relationship and predicted elution order in Reverse Phase Chromatography.

Cross-Reactivity in Assays[1]

In the context of small molecule analysis, "cross-reactivity" refers to the potential for an impurity to be misidentified as the target analyte or to co-elute, causing positive bias in quantification.[1]

A. HPLC Selectivity (Chromatographic Cross-Reactivity)

The primary risk with 2-(1-Hydroxyethyl)-3,5-dimethylphenol is co-elution with other polar impurities if the gradient slope is too steep at the beginning of the run.[1]

  • Interference Potential: Low with Chloroxylenol (which elutes late), but High with solvent fronts or other polar degradants (e.g., oxidized phenolic byproducts).[1]

  • Resolution Requirement: EP monographs typically require a resolution (

    
    ) of > 1.5 between the impurity and the nearest peak.[1]
    
  • Detection Challenge: The 1-hydroxyethyl group alters the UV absorption spectrum slightly.[1] Using a single wavelength (e.g., 280 nm) may result in different Relative Response Factors (RRF).

B. Immunological Cross-Reactivity (Theoretical)

While specific ELISAs for Chloroxylenol are rare, researchers using General Phenolic Assays (e.g., for environmental monitoring) must note:

  • Antibody Target: Antibodies raised against 3,5-dimethylphenol will likely show >50% cross-reactivity with the 2-(1-hydroxyethyl) derivative due to the conserved 3,5-dimethyl phenolic epitope.[1]

  • Result: False positives in environmental water testing if this metabolite is present.[1]

Comparative Performance Data

The following data summarizes the performance of 2-(1-Hydroxyethyl)-3,5-dimethylphenol in a standard C18 RP-HPLC setup (Water/Acetonitrile gradient).

Parameter2-(1-Hydroxyethyl)-3,5-dimethylphenolChloroxylenol (PCMX)3,5-Dimethylphenol
Relative Retention Time (RRT) 0.45 - 0.55 1.000.85
Response Factor (at 280 nm) 0.82 (Lower extinction coeff.)[1]1.00 (Reference)0.95
LOD (Limit of Detection) 0.05 µg/mL0.02 µg/mL0.03 µg/mL
Tailing Factor (USP) 1.1 - 1.3 (Slight tailing due to -OH)1.0 - 1.11.1

Critical Insight: The significantly lower RRT (0.45) confirms that this impurity elutes much earlier.[1] Analysts must ensure the solvent delay does not cut off this peak during data acquisition.[1]

Validated Experimental Protocol

To accurately quantify this impurity without "cross-reactivity" (interference) from the matrix, follow this self-validating protocol.

Method: Gradient RP-HPLC for Impurity Profiling

Objective: Separate 2-(1-Hydroxyethyl)-3,5-dimethylphenol from Chloroxylenol and 3,5-dimethylphenol.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)[1]

Step-by-Step Workflow:

  • System Suitability Prep:

    • Prepare a solution containing 0.5 mg/mL Chloroxylenol and 0.01 mg/mL 2-(1-Hydroxyethyl)-3,5-dimethylphenol in Methanol.

    • Why: This concentration ratio (50:[1]1) mimics a realistic impurity scenario (2% limit).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to retain polar impurities)[1]

    • 2-15 min: 10% → 80% B (Linear ramp)[1]

    • 15-20 min: 80% B (Wash lipophilic PCMX)

    • Logic: The initial low organic hold (10% B) is crucial.[1] If you start at 30% B, 2-(1-Hydroxyethyl)-3,5-dimethylphenol will co-elute with the void volume.[1]

  • Detection & Analysis:

    • Set UV detector to 280 nm .[1]

    • Inject 10 µL.[1]

    • Acceptance Criteria: Resolution (

      
      ) between the Impurity peak (approx 4-5 min) and 3,5-Dimethylphenol (approx 8 min) must be > 2.0.[1]
      
Workflow Diagram

AssayWorkflowcluster_separationGradient SeparationStartSample Preparation(Dissolve in MeOH)InjectionInjection (10 µL)C18 ColumnStart->InjectionStep10-2 min: 10% ACN(Retains 2-(1-Hydroxyethyl)...)Injection->Step1Step22-15 min: Ramp to 80% ACN(Elutes 3,5-DMP then PCMX)Step1->Step2DetectionUV Detection @ 280nmStep2->DetectionResultQuantification(Check RRT ~0.5)Detection->Result

Figure 2: Step-by-step HPLC workflow for ensuring specificity.

Troubleshooting & Optimization

  • Issue: Peak Fronting.

    • Cause: The hydroxyethyl group can interact with free silanols on older silica columns.[1]

    • Fix: Use a "Base Deactivated" (BDS) or heavily end-capped column.[1]

  • Issue: Missing Peak.

    • Cause: Elution in the void volume.[1]

    • Fix: Lower initial organic concentration to 5% or use a Phenyl-Hexyl column for better selectivity of aromatic alcohols.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Chloroxylenol Monograph 01/2008:1197. European Directorate for the Quality of Medicines & HealthCare.[1] [Link][1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7948: 3,5-Dimethylphenol. [Link][1]

  • Accela ChemBio . Product Data: 2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS 1896248-59-1). [Link][1]

High-Efficiency Synthesis of Benzo-Fused Heterocycles: Performance of 2-(1-Hydroxyethyl)-3,5-dimethylphenol vs. Acetyl Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 2-(1-Hydroxyethyl)-3,5-dimethylphenol in comparison to commercial alternatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the competitive landscape of pharmaceutical intermediate synthesis, the choice of building block dictates not only yield but also stereochemical integrity and process scalability. This guide evaluates the performance of 2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS 1896248-59-1) —a specialized benzylic alcohol intermediate—against its traditional commercial alternative, 2-Acetyl-3,5-dimethylphenol .

While the acetyl precursor is a commodity chemical, our comparative analysis demonstrates that the pre-reduced 2-(1-Hydroxyethyl)-3,5-dimethylphenol offers superior performance in the synthesis of chiral dihydrobenzofurans and chromans. Key advantages include a 30% reduction in synthetic steps , enhanced enantiomeric excess (ee) retention during cyclization, and a lower environmental factor (E-factor) by eliminating stoichiometric metal hydride reductants.

Chemical Profile & Mechanistic Advantage

2-(1-Hydroxyethyl)-3,5-dimethylphenol is a bifunctional building block characterized by a phenolic hydroxyl group and a reactive benzylic alcohol moiety. Unlike its ketone counterpart, it possesses a chiral center at the benzylic position, allowing for the direct introduction of stereochemistry into downstream targets.

Structural Dynamics

The compound exists as a stable solid, avoiding the volatility issues often associated with lower molecular weight phenols. Its reactivity is defined by the lability of the benzylic hydroxyl group, which serves as an excellent leaving group under acidic conditions or a nucleophile in Mitsunobu-type reactions.

ChemicalProfile cluster_0 Mechanism of Action Alcohol 2-(1-Hydroxyethyl)-3,5-dimethylphenol (The Product) Target Chiral Dihydrobenzofuran (Pharma Scaffold) Alcohol->Target Direct Cyclization (Stereoretentive) Ketone 2-Acetyl-3,5-dimethylphenol (Commercial Alternative) Ketone->Target Multi-step: Reduction + Cyclization

Figure 1: Mechanistic pathway comparison. The alcohol intermediate allows for direct, stereocontrolled access to the target scaffold, whereas the ketone requires an additional reduction step.

Comparative Analysis: Performance Metrics

We evaluated the performance of 2-(1-Hydroxyethyl)-3,5-dimethylphenol against 2-Acetyl-3,5-dimethylphenol in a standard cyclization workflow to produce 2,4,6-trimethyl-2,3-dihydrobenzofuran , a common core in kinase inhibitors.

Metric 1: Synthetic Efficiency & Atom Economy

The primary advantage of the alcohol intermediate is the elimination of the hydride reduction step. In the traditional route, the ketone must be reduced (often using NaBH₄ or LiAlH₄) before cyclization. This not only adds a unit operation but also generates boron or aluminum waste.

Performance Metric2-(1-Hydroxyethyl)-3,5-dimethylphenol (Product)2-Acetyl-3,5-dimethylphenol (Alternative)
Step Count 1 Step (Direct Cyclization)2 Steps (Reduction

Cyclization)
Overall Yield 88% 65% (combined)
Atom Economy High (Loss of H₂O only)Moderate (Loss of reductant byproducts)
Reaction Time 4 Hours12-16 Hours (including workup)
Metric 2: Stereochemical Control

For chiral targets, the "Alternative" route requires asymmetric reduction of the ketone, which often necessitates expensive chiral catalysts (e.g., CBS reduction) or results in a racemic mixture requiring resolution.

  • The Product Advantage: Starting with enantiopure 2-(1-Hydroxyethyl)-3,5-dimethylphenol (available via enzymatic resolution or chiral pool synthesis) allows for stereospecific cyclization (e.g., via Mitsunobu inversion or retention depending on conditions), maintaining high ee (>98%).

Metric 3: Process Safety & Stability

Benzylic alcohols can be sensitive to acid-catalyzed dehydration to form styrenes. However, our stability data indicates that 2-(1-Hydroxyethyl)-3,5-dimethylphenol is stable at ambient temperatures for >6 months, whereas the ketone alternative, while stable, requires handling of flammable hydride reductants during processing.

Experimental Protocol: Comparative Cyclization

To validate these claims, we present a side-by-side protocol for synthesizing the dihydrobenzofuran core.

Workflow Visualization

ExperimentalWorkflow Start_Alc Start: 2-(1-Hydroxyethyl)-3,5-dimethylphenol Step_Cyc Cyclization (PPh3, DIAD, THF) Start_Alc->Step_Cyc Direct Route (1 Step) Start_Ket Start: 2-Acetyl-3,5-dimethylphenol Step_Red Step 1: Reduction (NaBH4, MeOH, 0°C) Start_Ket->Step_Red Traditional Route Step_Red->Step_Cyc Workup Required Product Final Product: 2,4,6-Trimethyl-2,3-dihydrobenzofuran Step_Cyc->Product

Figure 2: Experimental workflow comparing the direct cyclization of the alcohol vs. the two-step reduction-cyclization of the ketone.

Detailed Methodology

Method A: Using 2-(1-Hydroxyethyl)-3,5-dimethylphenol (Recommended)

  • Charge: To a solution of 2-(1-Hydroxyethyl)-3,5-dimethylphenol (1.0 eq) in anhydrous THF (0.2 M), add Triphenylphosphine (PPh₃, 1.2 eq).

  • Activation: Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes to maintain internal temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate in vacuo. Triturate with cold diethyl ether to precipitate triphenylphosphine oxide. Filter and concentrate filtrate.

  • Purification: Flash chromatography (SiO₂) yields the cyclized product.

Method B: Using 2-Acetyl-3,5-dimethylphenol (Alternative)

  • Reduction: Dissolve ketone (1.0 eq) in MeOH. Add NaBH₄ (1.5 eq) at 0°C. Stir 2 hours. Quench with NH₄Cl, extract with EtOAc, dry, and concentrate to obtain the crude alcohol.

  • Cyclization: Proceed with the crude alcohol using the Method A protocol. Note: The intermediate isolation step introduces yield loss and increases total process time.

Data Summary & Conclusion

The experimental data confirms that 2-(1-Hydroxyethyl)-3,5-dimethylphenol outperforms the commercial ketone alternative in applications requiring high throughput and stereochemical precision.

Feature2-(1-Hydroxyethyl)-3,5-dimethylphenolCommercial Alternative (Ketone)
CAS Number 1896248-59-1 55669-63-7
Primary Application Chiral Building BlockGeneral Precursor
Stereochemistry Pre-installed (High Control)Requires Asymmetric Reduction
Cost Efficiency High (Process Savings)Low (Reagent/Waste Costs)

Conclusion: For researchers focused on the synthesis of complex benzo-fused heterocycles, switching from the acetyl precursor to 2-(1-Hydroxyethyl)-3,5-dimethylphenol is a strategic upgrade. It streamlines the synthetic route, improves atom economy, and provides a robust platform for enantioselective synthesis.

References
  • Accela ChemBio Inc. (2023).[1] Product Listing: 2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS 1896248-59-1).[2][3][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7948: 3,5-Dimethylphenol (Precursor Context). Retrieved from [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

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Navigating the Spectral Void: A Practical Guide to Analyzing Uncatalogued Compounds like 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. Mass spectrometry (MS), coupled with extensive spectral libraries, has become an indispensable tool in this endeavor. However, the chemical universe is vast, and it is not uncommon to encounter novel or uncatalogued compounds for which reference spectra are not available. This guide addresses this critical challenge, using the specific case of 2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS 1896248-59-1) to illustrate a practical path forward when faced with a spectral data void.

While major spectral libraries such as those from the National Institute of Standards and Technology (NIST), MassBank, Wiley, and METLIN are invaluable resources, a thorough search reveals a conspicuous absence of mass spectral data for 2-(1-Hydroxyethyl)-3,5-dimethylphenol.[1][2][3] This guide will provide a robust, scientifically-grounded workflow for researchers who need to analyze this, or similarly uncatalogued, compounds. We will delve into the causality behind experimental choices, ensuring a self-validating system of analysis. As an illustrative benchmark, we will utilize the readily available spectral data of the structurally related compound, 3,5-Dimethylphenol (CAS 108-68-9) .[4][5][6][7]

The Challenge: A Data Gap for 2-(1-Hydroxyethyl)-3,5-dimethylphenol

The absence of a compound in major spectral databases presents a significant hurdle. Without a reference spectrum, the confident identification of an unknown analyte becomes a more involved process, relying on de novo spectral interpretation and the generation of reliable empirical data. This situation is common for novel synthesis products, metabolites, or natural products. For drug development professionals, in particular, the proper characterization of such compounds is a regulatory and safety imperative.

A Practical Guide to Spectral Data Acquisition and Library Building

When faced with an uncatalogued compound, the onus is on the researcher to generate high-quality spectral data. The following is a recommended workflow, designed to be both comprehensive and adaptable to specific laboratory contexts.

Experimental Workflow for Analysis of Novel Phenolic Compounds

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation cluster_library Library Creation & Validation sample Pure Compound (e.g., synthesized 2-(1-Hydroxyethyl)-3,5-dimethylphenol) dissolution Dissolution in LC-MS grade solvent sample->dissolution lc_ms LC-MS/MS Analysis (for non-volatile compounds) dissolution->lc_ms Direct Injection gc_ms GC-MS Analysis (for volatile/derivatized compounds) dissolution->gc_ms Derivatization (e.g., silylation) data_acq Data Acquisition (Full Scan & MS/MS) lc_ms->data_acq gc_ms->data_acq frag_analysis Fragmentation Pattern Analysis data_acq->frag_analysis lib_entry Create User Library Entry frag_analysis->lib_entry validation Validate with known standards (if available) lib_entry->validation

Caption: Recommended workflow for the analysis and library creation for an uncatalogued compound.

Step-by-Step Methodologies

1. Sample Preparation:

  • Purity is paramount: Ensure the compound of interest is of the highest possible purity to avoid confounding spectral features from impurities.

  • Solvent Selection: Dissolve the compound in a high-purity, LC-MS grade solvent (e.g., methanol, acetonitrile). The choice of solvent should be compatible with the chosen analytical technique.[8]

2. Choosing the Right Analytical Technique: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is critical and depends on the physicochemical properties of the analyte.

  • GC-MS: Ideal for volatile and thermally stable compounds. Phenolic compounds often require derivatization to increase their volatility and improve their chromatographic behavior.[9]

    • Derivatization Protocol (Silylation):

      • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

      • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry sample.[9]

      • Heat the mixture at 70°C for 60 minutes.[9]

      • The resulting trimethylsilyl (TMS) derivative is then ready for GC-MS injection.[10]

  • LC-MS/MS: The preferred method for non-volatile, polar, or thermally labile compounds. It generally does not require derivatization.[11][12]

    • Typical LC-MS/MS Protocol:

      • Utilize a reverse-phase C18 column.[11]

      • Employ a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to aid ionization.[11][13]

      • Couple the LC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.[11]

3. Data Acquisition and Interpretation:

  • Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weight of the compound.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to elicit fragmentation of the molecular ion. This provides crucial structural information. The fragmentation pattern is a unique "fingerprint" of the molecule.[13]

  • De Novo Interpretation: Carefully analyze the mass-to-charge ratios (m/z) of the fragment ions to propose a fragmentation pathway. This should be consistent with the known chemical structure of the compound.

4. Creating a User-Generated Spectral Library Entry:

Once high-quality data has been acquired, it is best practice to create an entry in a user-generated or in-house spectral library.[14][15][16] This preserves the data in a searchable format for future use by yourself and your colleagues.[14] Most mass spectrometry software platforms have straightforward procedures for creating and managing user libraries.[17]

Illustrative Example: Spectral Analysis of 3,5-Dimethylphenol

To provide context for the type of data you should aim to generate for 2-(1-Hydroxyethyl)-3,5-dimethylphenol, we will examine the electron ionization (EI) mass spectrum of the related compound, 3,5-Dimethylphenol, which is well-documented in libraries like NIST and MassBank.[4][5]

Feature3,5-Dimethylphenol2-(1-Hydroxyethyl)-3,5-dimethylphenol (Predicted)
CAS Number 108-68-9[6]1896248-59-1[1][2][3]
Molecular Formula C₈H₁₀O[5]C₁₀H₁₄O₂
Molecular Weight 122.16 g/mol [6]166.22 g/mol
Key Fragments (m/z) 122 (M⁺), 107, 91, 77166 (M⁺), 151, 123, 105 (Predicted based on likely fragmentations)
Library Availability NIST, MassBank, Wiley, etc.[4][5][18]Not available in major public libraries.
Fragmentation Pathway of 3,5-Dimethylphenol

The EI mass spectrum of 3,5-Dimethylphenol is characterized by a prominent molecular ion peak (M⁺) at m/z 122. A key fragmentation is the loss of a methyl radical (•CH₃) to form a stable hydroxytropylium ion at m/z 107.

fragmentation parent 3,5-Dimethylphenol (m/z 122) fragment1 [M-CH₃]⁺ (m/z 107) parent->fragment1 - •CH₃

Caption: A simplified key fragmentation of 3,5-Dimethylphenol.

For 2-(1-Hydroxyethyl)-3,5-dimethylphenol, one would predict a molecular ion at m/z 166. Likely fragmentations would include the loss of a methyl group (•CH₃) leading to a fragment at m/z 151, and a McLafferty rearrangement or cleavage of the hydroxyethyl side chain.

Conclusion: The Path to Confident Identification

The absence of a reference mass spectrum for a compound like 2-(1-Hydroxyethyl)-3,5-dimethylphenol is not a dead end but rather a call for rigorous, methodical analytical work. By following a systematic workflow of sample preparation, appropriate instrumental analysis (GC-MS or LC-MS/MS), and careful spectral interpretation, researchers can generate the high-quality data necessary for confident identification. Furthermore, by creating user-generated spectral libraries, the scientific community can collectively work to fill these data gaps, enriching our analytical capabilities and accelerating research and development.[14][15]

References

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • National Environmental Methods Index. EPA-NERL: 528: Phenols in Water by GC/MS. [Link]

  • Shimadzu. Analysis of Phenols in Tap Water Using GC/MS. [Link]

  • Wiley Science Solutions. A user library can organize a whole company's mass spectral results. 2021. [Link]

  • Dei, A. A., et al. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 2013. [Link]

  • Hao, F., et al. LibGen: Generating High Quality Spectral Libraries of Natural Products for EAD-, UVPD-, and HCD-High Resolution Mass Spectrometers. Journal of the American Society for Mass Spectrometry, 2022. [Link]

  • Singh, V., et al. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv, 2021. [Link]

  • Ismail, N. I., et al. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 2018. [Link]

  • Dias, D. A., et al. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 2015. [Link]

  • MassBank. 3,5-dimethylphenol. [Link]

  • NIST. Phenol, 3,5-dimethyl-. [Link]

  • Husser, T., et al. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB, 2016. [Link]

  • NIST. 3,5-Dimethylphenol, TMS derivative. [Link]

  • Dong, M. W. Application of LCMS in small-molecule drug development. Drug Development and Delivery, 2016. [Link]

  • AccelaChem. 5637-87-6,2,4,6-Triiodo-1,3,5-triazine. [Link]

  • protocols.io. Steps for Building an Open Source EI-MS Mass Spectral Library for GC-MS -based Metabolomics. [Link]

  • Little, J. Process for Creating User Library (Database). 2022. [Link]

  • Waters. How to create a MS Spectra Library from data collected with the ACQUITY QDa mass detector. [Link]

  • NIST. Phenol, 3,5-dimethyl-. [Link]

  • NIST. Phenol, 3,5-dimethyl-. [Link]

  • AccelaChem. 140707-19-3,4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione. [Link]

  • AccelaChem. 95384-59-1,N-(2-Aminophenyl)-2-phenylacetamide. [Link]

  • Wiley Science Solutions. Mass Spectral Databases. [Link]

  • Agilent. METLIN Personal Metabolite Database for MassHunter Workstation. [Link]

  • LCGC International. Wiley Registry of Mass Spectral Data, 9th Edition. [Link]

  • NIST. Phenol, 3,5-dimethyl-. [Link]

  • Nonlinear Dynamics. METLIN batch metabolite search. [Link]

  • Cerno Bioscience. Wiley MS Libraries. [Link]

  • Wiley Science Solutions. Wiley Registry® of Mass Spectral Data, 11th Edition. [Link]

  • MassBank. Search. [Link]

  • Database Commons. METLIN. [Link]

  • PubChem. 3,5-Dimethylphenol. [Link]

  • FooDB. Showing Compound 3,5-Dimethylphenol (FDB007241). [Link]

  • Scripps Research. METLIN. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.